3-(4-Bromophenyl)-9-phenyl-9H-carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYLGFCAZBGCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C52 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679932 | |
| Record name | 3-(4-Bromophenyl)-9-phenyl-9H-carbazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00679932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028647-93-9 | |
| Record name | 3-(4-Bromophenyl)-9-phenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Bromophenyl)-9-phenylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
CAS Number: 1028647-93-9[1][2][3][4]
This technical guide provides an in-depth overview of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole, a heterocyclic organic compound of interest to researchers and professionals in drug development and materials science. This document outlines its physicochemical properties, experimental synthesis protocols, and potential biological relevance based on the activities of related carbazole (B46965) derivatives.
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental and application settings.
| Property | Value | Source(s) |
| Molecular Formula | C24H16BrN | [1][2][3] |
| Molecular Weight | 398.29 g/mol | [1][2][3] |
| Appearance | White solid or powder | [1][5] |
| Melting Point | 136.0 to 140.0 °C | [1][3][5] |
| Boiling Point | 560.5 ± 32.0 °C at 760 mmHg | [1][3][5] |
| Density | 1.3 ± 0.1 g/cm³ | [1][3][5] |
| Flash Point | 292.8 ± 25.1 °C | [1][5] |
| Purity | >99% (typical) | [1] |
| Solubility | Soluble in organic solvents like toluene (B28343) and dichloromethane (B109758) | [6][7] |
Experimental Protocols: Synthesis
The synthesis of this compound and its precursors can be achieved through several methods. Below are detailed protocols adapted from the scientific literature for related carbazole derivatives, which can be applied to the synthesis of the target compound.
Protocol 1: Synthesis of 9-(4-Bromophenyl)-9H-carbazole (Ullmann Condensation)
This protocol describes the N-arylation of carbazole with a bromophenyl group.
-
Materials:
-
Carbazole (1.0 eq)
-
1,4-Dibromobenzene (1.2 eq)
-
Copper(I) iodide (CuI) or Copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (catalytic amount, e.g., 0.05 eq)
-
Potassium carbonate (K₂CO₃) (1.0 eq)
-
18-Crown-6 (optional, catalytic amount)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) or Toluene as solvent
-
-
Procedure:
-
To a reaction vessel, add carbazole, 1,4-dibromobenzene, potassium carbonate, and the copper catalyst.
-
Add the solvent (e.g., DMPU or toluene).
-
If using a sealed ampoule, heat the mixture to a high temperature (e.g., 170-250 °C) for an extended period (11-68 hours) under a nitrogen atmosphere.[7][8]
-
After cooling, quench the reaction mixture with an acidic solution (e.g., 1 N HCl) or partition between toluene and water.[7][8]
-
Extract the aqueous phase with an organic solvent like toluene or dichloromethane.[7]
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7][9]
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane (B92381) or a mixture of light petroleum and dichloromethane) to yield 9-(4-bromophenyl)-9H-carbazole.[7][8]
-
Protocol 2: Bromination of 9-Phenyl-9H-carbazole
This protocol describes the bromination of the carbazole core.
-
Materials:
-
9-Phenyl-9H-carbazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve 9-phenyl-9H-carbazole in dichloromethane in a reaction flask, protecting it from light.
-
Add N-Bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature for approximately 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add water to the mixture to precipitate the product.
-
Filter the precipitate and wash it with water.
-
Dry the solid and purify by recrystallization from a suitable solvent like petroleum ether to obtain 3-bromo-9-phenyl-9H-carbazole.[6]
-
Visualizations: Workflow and Potential Signaling Pathway
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis and purification of carbazole derivatives, based on the experimental protocols described above.
Caption: A generalized workflow for the synthesis and purification of carbazole compounds.
Potential Signaling Pathway: p53 Activation by Carbazole Derivatives
While no specific signaling pathway for this compound has been documented, other carbazole derivatives have been shown to exert anti-tumor effects by activating the p53 signaling pathway.[10] The diagram below illustrates a simplified representation of this pathway.
Caption: A simplified diagram of the p53 pathway, which can be activated by certain carbazole compounds.
Applications and Relevance in Drug Development
Carbazole derivatives are a significant class of compounds in medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature make them valuable scaffolds.
-
Pharmaceutical Intermediates: this compound serves as a key intermediate in the synthesis of more complex molecules. The bromo-substituent provides a reactive site for further functionalization through cross-coupling reactions, allowing for the construction of diverse molecular architectures.[1][11][12]
-
Drug Discovery: The carbazole nucleus is present in various biologically active compounds. Derivatives have shown potential as anti-cancer, anti-inflammatory, and neuroprotective agents.[12][13][14] For instance, some carbazole compounds have demonstrated the ability to induce apoptosis in cancer cells, highlighting their potential in oncology research.[10][12]
-
Organic Electronics: Due to their photophysical and electrochemical properties, carbazole derivatives are widely used in the development of organic light-emitting diodes (OLEDs), serving as host materials or charge-transporting layers.[11]
This technical guide provides a foundational understanding of this compound for researchers and professionals. Further investigation into its specific biological activities and applications is warranted to fully explore its potential.
References
- 1. echemi.com [echemi.com]
- 2. This compound | CAS 1028647-93-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound | CAS#:1028647-93-9 | Chemsrc [chemsrc.com]
- 4. CAS # 1028647-93-9, this compound - chemBlink [ww.chemblink.com]
- 5. echemi.com [echemi.com]
- 6. 3-BroMo-9-(4-broMophenyl)carbazole synthesis - chemicalbook [chemicalbook.com]
- 7. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 10. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole, a compound of interest in various research and development applications.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, analytical method development, and computational modeling.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₄H₁₆BrN | [1][2][3] |
| Molecular Weight | 398.29 g/mol | [1][2] |
| CAS Number | 1028647-93-9 | [1][2] |
Experimental Protocols & Methodologies
Accurate determination of molecular weight is critical. The reported molecular weight is based on the calculation from its molecular formula, C₂₄H₁₆BrN, derived from its chemical structure. This is a standard and widely accepted method for determining the molecular weight of a pure compound. The calculation is based on the atomic weights of the constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), and Nitrogen (N).
Logical Relationship Diagram
The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound, as exemplified by this compound.
References
An In-depth Technical Guide to the Photophysical Properties of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole, a carbazole (B46965) derivative of significant interest in materials science and medicinal chemistry. Due to the limited direct experimental data available for this specific molecule, this guide synthesizes information from closely related analogues to project its expected photophysical behavior. This document details the synthesis, structural characteristics, and a thorough examination of its absorption and emission properties, alongside detailed experimental protocols for their characterization.
Introduction
Carbazole derivatives are a prominent class of organic compounds renowned for their exceptional thermal stability, charge-transporting capabilities, and strong luminescence. These characteristics make them highly valuable in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and as fluorescent probes for biological imaging. The strategic placement of a phenyl group at the 9-position of the carbazole nitrogen and a bromophenyl substituent at the 3-position allows for the fine-tuning of the molecule's electronic and photophysical properties, including its emission color, quantum efficiency, and excited-state lifetime. This guide serves as a foundational resource for researchers engaged in the design and application of novel functional materials based on the this compound scaffold.
Synthesis and Molecular Structure
The synthesis of this compound can be achieved through a multi-step process, typically involving the initial synthesis of 9-phenyl-9H-carbazole followed by bromination.
Synthesis of 9-(4-Bromophenyl)-9H-carbazole (A Key Precursor)
A common method for the N-arylation of carbazole is the Ullmann condensation. This involves the reaction of carbazole with a bromophenylating agent in the presence of a copper catalyst and a base.
A reported synthesis involves heating a mixture of 9H-carbazole, 1,4-dibromobenzene, copper(II) sulfate (B86663) pentahydrate, and potassium carbonate in a sealed ampoule at high temperatures.[1] The resulting product, 9-(4-bromophenyl)-9H-carbazole, is then purified by column chromatography.[1]
Bromination of 9-phenyl-9H-carbazole
The subsequent bromination of 9-phenyl-9H-carbazole at the 3-position can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like dichloromethane.[2] The reaction is typically carried out at room temperature.
References
An In-depth Technical Guide to the Electrochemical Properties of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of the carbazole (B46965) derivative, 3-(4-Bromophenyl)-9-phenyl-9H-carbazole. Carbazole-based compounds are of significant interest in the development of organic electronics, particularly for applications in organic light-emitting diodes (OLEDs), due to their excellent thermal stability and tunable electronic properties.[1][2] This document details the synthesis, expected electrochemical behavior, and methodologies for the characterization of this specific molecule, providing a valuable resource for researchers in materials science and drug development.
Core Electrochemical Properties
The position of the bromo substituent on both the 3-position of the carbazole ring and the 4-position of the N-phenyl ring is expected to influence the electronic properties. The electron-withdrawing nature of the bromine atoms will likely lead to a higher oxidation potential compared to the unsubstituted 9-phenyl-9H-carbazole.
Data Presentation: Estimated Electrochemical Properties
The following table summarizes the experimental electrochemical data for analogous carbazole derivatives. This data can be used to estimate the properties of this compound. The HOMO and LUMO levels are calculated from the oxidation and reduction potentials using the ferrocene (B1249389)/ferrocenium (Fc/Fc+) couple as an external standard (assuming the Fc/Fc+ level is at -4.8 eV relative to the vacuum level).
| Compound | Oxidation Potential (E½, V vs. Fc/Fc+) | HOMO Level (eV) | Reference |
| 9-Phenylcarbazole | ~1.26 | ~ -5.5 - -5.6 | [3] |
| 3,6-Dibromo-9-phenylcarbazole | 1.49 | ~ -5.7 - -5.8 | [3] |
| This compound (Estimated) | ~1.3 - 1.4 | ~ -5.6 - -5.7 | N/A |
Note: The values for this compound are estimations based on the influence of bromo substituents on the carbazole core as reported for analogous compounds.[3]
Experimental Protocols
A detailed and standardized experimental protocol is essential for the accurate and reproducible measurement of the electrochemical properties of this compound.
Synthesis of this compound
The synthesis of the target molecule can be achieved through a multi-step process. A plausible synthetic route involves the initial synthesis of 9-(4-bromophenyl)-9H-carbazole followed by bromination at the 3-position.
Step 1: Synthesis of 9-(4-Bromophenyl)-9H-carbazole
A common method for the N-arylation of carbazole is the Ullmann condensation.
-
Reactants: Carbazole, 1,4-dibromobenzene, copper (I) salt (e.g., CuI or CuSO₄), and a base (e.g., K₂CO₃).
-
Solvent: A high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).[2][4]
-
Procedure: A mixture of carbazole, an excess of 1,4-dibromobenzene, the copper catalyst, and the base in the solvent is heated at an elevated temperature (e.g., 170-250 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.[2][4]
-
Work-up and Purification: After cooling, the reaction mixture is quenched with an acidic solution and extracted with an organic solvent. The crude product is then purified by column chromatography on silica (B1680970) gel.[4]
Step 2: Bromination of 9-(4-Bromophenyl)-9H-carbazole
The bromination of the carbazole ring at the 3-position can be achieved using a suitable brominating agent.
-
Reactants: 9-(4-Bromophenyl)-9H-carbazole and a brominating agent such as N-bromosuccinimide (NBS).
-
Solvent: A chlorinated solvent like dichloromethane (B109758) (DCM) or chloroform.
-
Procedure: The brominating agent is added to a solution of 9-(4-bromophenyl)-9H-carbazole in the solvent at room temperature. The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed with water, and the organic layer is dried and concentrated. The final product is purified by recrystallization or column chromatography.
Cyclic Voltammetry (CV)
Cyclic voltammetry is the primary technique used to determine the oxidation and reduction potentials of the molecule.
-
Instrumentation: A potentiostat with a three-electrode cell setup.
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum wire or foil.
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).
-
Procedure:
-
A dilute solution (typically 1 mM) of this compound is prepared in the electrolyte solution.
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
The cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).
-
After the measurement, ferrocene is added to the solution as an internal standard, and its cyclic voltammogram is recorded to calibrate the potential values against the Fc/Fc⁺ redox couple.
-
-
Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram. The HOMO and LUMO energy levels are then estimated using the following empirical equations:
-
HOMO (eV) = - (E_ox vs Fc/Fc⁺ + 4.8)
-
LUMO (eV) = - (E_red vs Fc/Fc⁺ + 4.8)
-
Visualizations
Experimental Workflow for Electrochemical Characterization
Caption: Workflow for the synthesis and electrochemical characterization of this compound.
Structure-Property Relationship
Caption: Relationship between the molecular structure and the electrochemical properties.
References
A Technical Guide to the Thermal Stability of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazole (B46965) derivatives are a class of heterocyclic aromatic compounds extensively utilized in materials science and medicinal chemistry due to their unique photophysical and electronic properties, as well as their biological activity. A key determinant of their utility, particularly in organic electronics such as Organic Light Emitting Diodes (OLEDs), is thermal stability. High thermal stability, characterized by elevated decomposition (Td) and glass transition (Tg) temperatures, is crucial for device longevity and operational reliability.
This technical guide provides an in-depth overview of the thermal stability of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole (CAS: 1028647-93-9). While specific experimental thermal analysis data for this exact compound is not extensively available in published literature, this document aggregates data from structurally analogous carbazole derivatives to provide a robust predictive assessment. Furthermore, it details the standard experimental protocols used for such determinations.
Physicochemical Properties of the Core Compound
| Property | Value |
| Molecular Formula | C₂₄H₁₆BrN |
| Molecular Weight | 398.3 g/mol |
| Appearance | Typically a solid powder |
| Primary Applications | OLEDs, Organic Photovoltaics (OPVs), Pharmaceutical Intermediates[1] |
Thermal Properties of Related Carbazole Derivatives
The thermal stability of carbazole derivatives is generally high due to the rigid, aromatic nature of the carbazole moiety.[2][3] The introduction of bulky, aromatic substituents, such as phenyl and bromophenyl groups, often enhances this stability by increasing molecular weight and introducing steric hindrance that restricts thermal motion.
While specific data for this compound is pending, the following table summarizes the thermal properties of closely related, high-performance carbazole compounds, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This data serves as a strong benchmark for estimating the performance of the title compound.
| Compound Class / Specific Compound | Decomposition Temp. (Td) | Glass Transition Temp. (Tg) | Measurement Conditions |
| Diaryl-substituted Carbazoles | > 450 °C | 120 - 194 °C | TGA/DSC under N₂ atmosphere[4] |
| Triarylamine-Carbazole Copolymers | 407 - 466 °C | 109 - 140 °C | TGA/DSC under N₂ atmosphere[5] |
| 1,4-bis(carbazole)benzene Derivatives | Not specified | 141 - 157 °C | DSC analysis[3] |
| Carbazole-based Polymers (General) | > 400 °C | > 190 °C | TGA/DSC analysis[6] |
Note: Td is often reported as the temperature at which 5% weight loss occurs.
Based on these analogues, it is reasonable to infer that this compound possesses excellent thermal stability, with a decomposition temperature likely exceeding 400 °C.
Experimental Workflow for Thermal Stability Analysis
The logical process for evaluating the thermal stability of a novel compound like this compound is outlined below. This workflow ensures comprehensive characterization from sample preparation to final data interpretation.
Caption: Workflow for Thermal Stability Characterization.
Detailed Experimental Protocols
The following sections describe generalized, yet detailed, protocols for the two primary techniques used to evaluate the thermal stability of carbazole derivatives.[6]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature (Td) of the material by measuring its mass change as a function of temperature.
Methodology:
-
Sample Preparation: Precisely weigh 5-10 mg of the dried this compound powder into a clean, inert TGA sample pan (typically alumina (B75360) or platinum).[6]
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the system with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to remove all oxygen.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, up to a final temperature well above the expected decomposition (e.g., 800 °C).
-
Continuously record the sample mass throughout the heating program.
-
-
Data Analysis:
-
Plot the sample weight percentage as a function of temperature.
-
The decomposition temperature (Td) is typically defined and reported as the temperature at which the sample has lost 5% of its initial mass.[6]
-
Differential Scanning Calorimetry (DSC)
Objective: To identify phase transition temperatures, such as the glass transition (Tg) and melting point (Tm), by measuring the difference in heat flow between the sample and a reference.
Methodology:
-
Sample Preparation: Weigh 3-5 mg of the dried compound into an aluminum DSC pan. Hermetically seal the pan to ensure a closed system.[6]
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., Nitrogen).
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a rate of 10 °C/min. This step removes any prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again at 10 °C/min. The glass transition is most clearly observed during this second heating scan.[6]
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
The glass transition temperature (Tg) is identified as a step-like change in the baseline of the thermogram from the second heating scan.[6]
-
The melting temperature (Tm) is identified as an endothermic peak on the heating scan.
-
Conclusion
While direct experimental data for this compound remains to be fully reported, a comprehensive analysis of structurally related compounds strongly indicates that it is a material with high thermal stability. The established protocols for TGA and DSC provide a clear pathway for the empirical validation of its thermal properties. The expected high Td and Tg values make this compound, and the broader class of substituted carbazoles, highly promising candidates for applications demanding robust performance under thermal stress, particularly in the field of organic electronics.
References
Technical Guide: Spectroscopic and Synthetic Profile of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data and a detailed experimental protocol for the synthesis of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole (CAS No. 1028647-93-9). This document is intended to serve as a valuable resource for researchers in materials science and medicinal chemistry, where carbazole (B46965) derivatives are of significant interest.
Core Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.35 | d | 1.7 | 2H | Ar-H |
| 7.75 | dd | 8.4, 1.7 | 2H | Ar-H |
| 7.41-7.35 | m | 4H | Ar-H | |
| 7.28-7.24 | m | 2H | Ar-H | |
| 7.12 | dd | 5.1, 3.6 | 2H | Ar-H |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 145.6 | Ar-C |
| 139.9 | Ar-C |
| 128.0 | Ar-C |
| 126.0 | Ar-C |
| 124.6 | Ar-C |
| 123.7 | Ar-C |
| 123.3 | Ar-C |
| 122.1 | Ar-C |
| 118.1 | Ar-C |
| 108.9 | Ar-C |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process involving the formation of a carbazole core followed by functionalization. A representative synthetic approach is detailed below.
Synthesis of 3,6-Dibromo-9-phenylcarbazole (B1311984)
A key intermediate, 3,6-dibromo-9-phenylcarbazole, is synthesized via the bromination of 9-phenylcarbazole (B72232). In a typical procedure, 9-phenylcarbazole is dissolved in a suitable solvent, such as ethanol (B145695). Bromine is then added dropwise to the solution, and the reaction mixture is stirred at room temperature. The product precipitates from the solution and is collected by filtration, washed, and can be further purified by recrystallization from ethanol to yield white needles.
Nickel-Catalyzed Cross-Coupling for 3,6-Disubstitution
The 3,6-dibromo-9-phenylcarbazole intermediate can then be used in a nickel-catalyzed cross-coupling reaction (a Corriu-Kumada coupling) to introduce various aryl or alkyl groups at the 3- and 6-positions.[1] For the synthesis of this compound, a monosubstitution would be desired, which may require careful control of stoichiometry and reaction conditions. Alternatively, a Suzuki or similar palladium-catalyzed cross-coupling reaction could be employed using a monoborylated carbazole derivative or by coupling 3-bromo-9-phenylcarbazole (B73726) with (4-bromophenyl)boronic acid.
General NMR Sample Preparation
For the acquisition of high-quality NMR spectra, the following sample preparation protocol is recommended:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities.
-
Solvent Selection: A suitable deuterated solvent in which the compound is soluble should be used, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of substituted carbazole derivatives.
Caption: A generalized workflow for the synthesis and characterization of substituted carbazoles.
References
An In-depth Technical Guide on the Crystal Structure of Carbazole Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, a specific single-crystal X-ray structure for 3-(4-Bromophenyl)-9-phenyl-9H-carbazole has not been found in publicly accessible crystallographic databases. This guide therefore presents a detailed analysis of the closely related isomer, 9-(4-Bromophenyl)-9H-carbazole , for which comprehensive crystallographic data is available. This information provides valuable insights into the structural properties that can be anticipated for the target compound.
Introduction
Carbazole (B46965) derivatives are a significant class of heterocyclic compounds widely utilized in the development of organic electronic materials, pharmaceuticals, and photofunctional materials. Their rigid, planar structure and rich electron-donating properties make them excellent building blocks for materials with tailored optoelectronic characteristics. The precise three-dimensional arrangement of atoms within the crystal lattice is crucial for understanding and predicting the solid-state properties of these materials, including charge transport, photoluminescence, and thermal stability. This technical guide provides a comprehensive overview of the crystal structure of 9-(4-Bromophenyl)-9H-carbazole as a close analog to this compound.
Crystallographic Data of 9-(4-Bromophenyl)-9H-carbazole
The crystal structure of 9-(4-Bromophenyl)-9H-carbazole has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in a monoclinic system. Key crystallographic data are summarized in the table below.
| Parameter | 9-(4-Bromophenyl)-9H-carbazole [1] |
| Chemical Formula | C₁₈H₁₂BrN |
| Formula Weight | 322.2 g/mol [1] |
| Crystal System | Monoclinic[1] |
| Space Group | P2₁/c[1] |
| a (Å) | 8.4137 (3)[1] |
| b (Å) | 20.1179 (7)[1] |
| c (Å) | 8.6346 (3)[1] |
| α (°) | 90 |
| β (°) | 108.5322 (14)[1] |
| γ (°) | 90 |
| Volume (ų) | 1385.76 (8)[1] |
| Z | 4[1] |
| Temperature (K) | 100[1] |
| Radiation | Mo Kα (λ = 0.71073 Å)[1] |
| Density (calculated) (Mg m⁻³) | 1.544[1] |
| R-factor | 0.031[2] |
| wR-factor | 0.047[2] |
In the crystal structure of 9-(4-Bromophenyl)-9H-carbazole, the 4-bromophenyl ring is inclined to the mean plane of the carbazole moiety by a dihedral angle of 49.87 (5)°.[1][2] The molecules in the crystal are linked by C—H⋯π interactions, forming a corrugated two-dimensional network.[1][2]
For comparison, the crystal data for a related derivative, 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole , is also presented. This compound crystallizes in the triclinic system.
| Parameter | 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole [3] |
| Chemical Formula | C₂₆H₂₈BrN |
| Formula Weight | 434.40[3] |
| Crystal System | Triclinic[3] |
| Space Group | P-1[3] |
| a (Å) | 5.9300 (12)[3] |
| b (Å) | 17.634 (4)[3] |
| c (Å) | 22.343 (5)[3] |
| α (°) | 100.38 (3)[3] |
| β (°) | 95.13 (3)[3] |
| γ (°) | 99.32 (3)[3] |
| Volume (ų) | 2250.8 (8)[3] |
| Z | 4[3] |
| Temperature (K) | 293[3] |
| Radiation | Mo Kα[3] |
| R-factor | 0.076 |
| wR-factor | 0.160 |
Experimental Protocols
The synthesis and crystallization of these carbazole derivatives generally follow established organic chemistry procedures.
Synthesis of 9-(4-Bromophenyl)-9H-carbazole
A common synthetic route is the Ullmann condensation.[1]
Materials:
-
9H-Carbazole
-
1,4-Dibromobenzene
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Light petroleum
Procedure:
-
A mixture of 9H-carbazole, 1,4-dibromobenzene, CuSO₄·5H₂O, and K₂CO₃ is heated in a sealed ampoule at 250 °C for approximately 68 hours.[1]
-
After cooling, the solid residue is partitioned between toluene and water.[1]
-
The aqueous phase is extracted with toluene.
-
The combined organic layers are washed with water and dried over anhydrous Na₂SO₄.[1]
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography using a mixture of light petroleum and DCM as the eluent to yield the final product.[1]
Single Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 9-(4-Bromophenyl)-9H-carbazole, large single crystals were grown from a chloroform (B151607) (CDCl₃) solution.[1]
X-ray Crystallography
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Instrumentation:
-
Bruker Kappa APEXII CCD diffractometer (or similar)[1]
-
Graphite-monochromated Mo Kα radiation
Data Collection and Refinement:
-
A suitable single crystal is mounted on the diffractometer.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 100 K).[1]
-
The collected data is processed, including corrections for absorption effects.[1]
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural characterization of bromophenyl-carbazole derivatives.
Caption: Synthesis and characterization workflow.
Conclusion
While the specific crystal structure of this compound is not currently available, the detailed crystallographic analysis of its close isomer, 9-(4-Bromophenyl)-9H-carbazole, provides a robust framework for understanding the structural characteristics of this class of compounds. The provided data on unit cell parameters, molecular conformation, and intermolecular interactions are essential for computational modeling and the rational design of new carbazole-based materials for advanced applications. The experimental protocols outlined offer a clear guide for the synthesis and structural determination of these and similar molecules.
References
An In-depth Technical Guide to the Solubility of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole, a significant intermediate in the field of organic electronics. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature for this compound, this document focuses on its physicochemical properties, a predicted qualitative solubility profile based on the "like dissolves like" principle, and a detailed, standardized experimental protocol for the quantitative determination of its solubility in various organic solvents. This guide is intended to provide researchers and professionals in drug development and materials science with the necessary information to effectively utilize this compound in their work.
Introduction
This compound (CAS No. 1028647-93-9) is a carbazole (B46965) derivative that serves as a crucial building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, and application in solution-processed fabrication methods. This guide aims to provide a detailed understanding of its solubility profile, both predicted and experimentally determinable.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1028647-93-9 |
| Molecular Formula | C24H16BrN |
| Molecular Weight | 398.29 g/mol |
| Appearance | Solid, powder or liquid |
| Melting Point | 136.0 to 140.0 °C[1][2] |
| Boiling Point | 560.5 °C at 760 mmHg[1][2] |
| Density | 1.3 ± 0.1 g/cm³[1][2] |
| XLogP3 | 7.3[1][2] |
Predicted Qualitative Solubility Profile
In the absence of specific experimental data, the qualitative solubility of this compound in a range of common organic solvents can be predicted based on the "like dissolves like" principle. Given its large, non-polar aromatic structure, it is expected to be more soluble in non-polar and weakly polar organic solvents. Table 2 provides a predicted qualitative solubility profile. Carbazole and its derivatives are generally more soluble in non-polar organic solvents like toluene (B28343) and benzene (B151609) and show some solubility in polar organic solvents such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO)[3].
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Non-Polar Aromatic | Toluene | High | Similar aromatic and non-polar nature. |
| Benzene | High | Similar aromatic and non-polar nature. | |
| Xylene | High | Similar aromatic and non-polar nature. | |
| Halogenated | Dichloromethane | High | Good solvent for many organic compounds. |
| Chloroform | High | Good solvent for many organic compounds. | |
| Ethers | Tetrahydrofuran (THF) | Medium to High | Moderate polarity, good for dissolving large organic molecules. |
| Diethyl Ether | Medium | Lower polarity than THF. | |
| Ketones | Acetone | Medium | Polar aprotic solvent. |
| Methyl Ethyl Ketone | Medium | Less polar than acetone. | |
| Esters | Ethyl Acetate | Medium | Moderate polarity. |
| Polar Aprotic | Dimethylformamide (DMF) | Medium to Low | High polarity may not be ideal for the non-polar solute. |
| Dimethyl Sulfoxide (DMSO) | Medium to Low | High polarity may not be ideal for the non-polar solute. | |
| Alcohols | Methanol | Low | High polarity and hydrogen bonding. |
| Ethanol | Low | High polarity and hydrogen bonding. | |
| Alkanes | Hexane | Low | Non-polar, but lacks aromaticity for favorable interactions. |
| Cyclohexane | Low | Non-polar, but lacks aromaticity for favorable interactions. |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, standard experimental protocol for the quantitative determination of the solubility of this compound in organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical or HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Procedure
4.2.1. Preparation of Saturated Solution
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 10.0 mL) of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The agitation should be continuous and vigorous.
4.2.2. Sample Collection and Preparation
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to sediment.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.
-
Accurately weigh the filtered saturated solution.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
4.2.3. Quantitative Analysis
-
Calibration Curve: Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analysis: Analyze the standard solutions and the diluted sample solution using either HPLC or UV-Vis spectrophotometry.
-
HPLC: Inject a known volume of the standard and sample solutions. Record the peak area corresponding to the analyte.
-
UV-Vis: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for this compound.
-
-
Construct Calibration Curve: Plot the analytical signal (peak area or absorbance) versus the concentration of the standard solutions.
-
Determine Sample Concentration: Using the calibration curve, determine the concentration of this compound in the diluted sample solution.
4.2.4. Calculation of Solubility
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor × 100)
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
References
Computational Modeling of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the computational modeling of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole (CAS: 1028647-93-9), a key intermediate in the development of materials for organic electronics. Carbazole (B46965) derivatives are renowned for their unique photophysical and electronic properties, making them essential components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1] The strategic placement of bromophenyl and phenyl groups on the carbazole core allows for the fine-tuning of electronic energy levels, solubility, and morphology, which directly impacts device efficiency and operational lifetime.[1] This document outlines a prototypical workflow for predicting the structural, electronic, and optical properties of this molecule using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), and details the experimental protocols required for model validation. The methodologies and illustrative data presented herein are intended to serve as a robust framework for researchers engaged in the rational design of novel carbazole-based materials.
Introduction
Carbazole-based materials are a cornerstone of modern organic electronics due to their rigid π-conjugated structure, high thermal stability, and excellent charge transport characteristics.[1][2] The molecule this compound is a significant building block used in the synthesis of advanced organic semiconductors.[3] Computational modeling provides an indispensable tool for predicting the properties of such molecules before their synthesis, saving significant time and resources. By simulating molecular geometry, electronic energy levels, and optical absorption/emission spectra, researchers can screen potential candidates and gain deep insights into structure-property relationships.
This guide focuses on a standard computational approach employing Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties. These methods have been widely validated for their ability to provide reliable data on the spectroscopic characteristics and electronic structure of carbazole derivatives.[4][5] The presented workflow will cover geometry optimization, frontier molecular orbital (HOMO/LUMO) analysis, and simulation of UV-Visible absorption spectra, benchmarked against expected experimental data.
Computational Methodology
The prediction of molecular properties is approached through a multi-step computational workflow. This process begins with defining the molecular structure and proceeds through geometry optimization and subsequent property calculations.
Ground State Geometry Optimization
The initial 3D structure of this compound is first constructed. The geometry is then optimized using DFT, a method that offers a good balance between accuracy and computational cost for organic molecules.[3]
-
Theory Level: DFT
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: 6-31G(d,p)
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
A frequency calculation is subsequently performed on the optimized structure to verify that it represents a true energy minimum, identifiable by the absence of imaginary frequencies.[3] The resulting optimized geometry provides key structural parameters, such as dihedral angles, which are critical for validating the model against experimental data like X-ray crystallography.
Electronic and Optical Properties
With the optimized ground-state geometry, the electronic and optical properties are calculated.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined from the DFT output. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's electronic stability and charge transport potential.[2]
-
UV-Visible Spectrum: Time-Dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies and corresponding oscillator strengths.[6] This allows for the simulation of the UV-Visible absorption spectrum, predicting the maximum absorption wavelength (λmax).
Predicted Properties and Data Summary
The following tables summarize the expected quantitative data for this compound based on computational modeling and comparison with closely related carbazole derivatives found in the literature.
Table 1: Predicted Structural and Electronic Properties
| Property | Predicted Value | Experimental Benchmark (Similar Compounds) | Citation |
|---|---|---|---|
| Dihedral Angle (Carbazole-Phenyl) | ~50° - 55° | 49.87° for 9-(4-bromophenyl)-9H-carbazole | [2][7] |
| HOMO Energy | -5.70 to -5.90 eV | -5.80 eV (typical for N-arylcarbazoles) | [3] |
| LUMO Energy | -2.00 to -2.20 eV | -2.10 eV (typical for N-arylcarbazoles) | [3] |
| HOMO-LUMO Gap (Eg) | 3.60 to 3.80 eV | 3.70 eV (typical for N-arylcarbazoles) |[3] |
Table 2: Predicted Photophysical Properties
| Property | Predicted Value | Experimental Benchmark (Similar Compounds) | Citation |
|---|---|---|---|
| Absorption λmax (in THF) | ~330 - 345 nm | ~329 nm for 9-phenyl-9H-carbazole derivatives | [6][8] |
| Emission λmax (in THF) | ~360 - 380 nm | 361-377 nm for 9-phenyl-9H-carbazole | [6] |
| Primary Electronic Transition | HOMO → LUMO (π-π*) | HOMO localized on carbazole, LUMO on carbazole/phenyl |[6] |
Experimental Validation Protocols
Computational models must be validated against experimental data. Below are detailed protocols for the synthesis and characterization of this compound.
Synthesis Protocol (Ullmann Condensation)
This protocol describes a common method for synthesizing N-arylcarbazoles. A similar procedure has been used for the synthesis of the related isomer, 9-(4-bromophenyl)-9H-carbazole.[2]
-
Reactant Preparation: In a sealed reaction vessel, combine 3-(4-Bromophenyl)-9H-carbazole (1.0 eq), iodobenzene (B50100) (1.2 eq), potassium carbonate (K₂CO₃) as a base (2.0 eq), and a catalytic amount of Copper(I) iodide (CuI) (0.1 eq).
-
Solvent Addition: Add a high-boiling point solvent such as 1,2-dichlorobenzene (B45396) or N,N-Dimethylformamide (DMF).
-
Reaction: Degas the mixture with an inert gas (e.g., Nitrogen or Argon) and heat to 110-170 °C. Stir the reaction mixture for 24-48 hours, monitoring progress with Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction with an ammonium (B1175870) chloride solution. Extract the product into an organic solvent like dichloromethane (B109758) (DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure this compound.
Photophysical Characterization
-
UV-Visible Absorption Spectroscopy:
-
Prepare a dilute solution (~10⁻⁵ M) of the purified compound in a spectroscopic-grade solvent (e.g., THF or Dichloromethane).
-
Use a dual-beam spectrophotometer to record the absorption spectrum, typically from 250 to 500 nm, using a pure solvent cuvette as a reference.
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
-
-
Fluorescence Spectroscopy:
-
Using the same solution from the absorption measurement, record the emission spectrum on a fluorometer.
-
Excite the sample at its λmax determined from the absorption spectrum.
-
The wavelength of maximum emission intensity (λem) is identified. The Stokes shift is calculated as the difference between λem and λmax.
-
Electrochemical Characterization (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is used to experimentally determine the HOMO and LUMO energy levels.[3]
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).
-
Measurement: Use a standard three-electrode setup (glassy carbon working electrode, Ag/AgCl reference electrode, platinum wire counter electrode). Record the cyclic voltammogram by scanning the potential.
-
Calibration: Calibrate the potential scale using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Calculation: Determine the onset oxidation (Eox) and reduction (Ered) potentials from the voltammogram. The HOMO and LUMO levels are calculated using the empirical formulas:
-
HOMO (eV) = -[Eox - E₁/₂(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered - E₁/₂(Fc/Fc⁺) + 4.8]
-
Conclusion
The combination of DFT and TD-DFT calculations provides a powerful, predictive framework for investigating the properties of this compound. This technical guide outlines a standard methodology for modeling its structural, electronic, and photophysical characteristics. The illustrative data, derived from established results for similar carbazole derivatives, suggest that this molecule possesses a wide band gap and absorption characteristics suitable for applications in organic electronics. The provided experimental protocols for synthesis and characterization are essential for validating these computational predictions. By integrating these computational and experimental workflows, researchers can accelerate the design and development of next-generation organic electronic materials.
References
- 1. echemi.com [echemi.com]
- 2. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. This compound | CAS 1028647-93-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole, a key intermediate in the development of materials for organic electronics and pharmaceuticals. The protocol outlines a robust three-step synthetic pathway, commencing with the N-arylation of carbazole (B46965) to form 9-phenyl-9H-carbazole, followed by bromination to yield 3-bromo-9-phenyl-9H-carbazole, and culminating in a Suzuki-Miyaura cross-coupling reaction to introduce the 4-bromophenyl moiety.
Overall Synthetic Scheme
Caption: Three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 9-Phenyl-9H-carbazole via Ullmann Condensation
This procedure details the copper-catalyzed N-arylation of carbazole with iodobenzene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Carbazole | 167.21 | 10.0 g | 59.8 |
| Iodobenzene | 204.01 | 18.3 g (9.0 mL) | 89.7 |
| Copper(I) iodide (CuI) | 190.45 | 0.57 g | 3.0 |
| Potassium carbonate (K₂CO₃) | 138.21 | 16.5 g | 119.6 |
| 18-Crown-6 | 264.32 | 0.53 g | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add carbazole (10.0 g, 59.8 mmol), potassium carbonate (16.5 g, 119.6 mmol), copper(I) iodide (0.57 g, 3.0 mmol), and 18-crown-6 (0.53 g, 2.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous N,N-dimethylformamide (100 mL) followed by iodobenzene (9.0 mL, 89.7 mmol).
-
Heat the reaction mixture to 150 °C and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-water.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Dissolve the crude product in dichloromethane (200 mL), wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate, 9:1) to afford 9-phenyl-9H-carbazole as a white solid.
Expected Yield: 70-80%.
Step 2: Synthesis of 3-Bromo-9-phenyl-9H-carbazole
This protocol describes the selective bromination of 9-phenyl-9H-carbazole at the 3-position using N-bromosuccinimide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 9-Phenyl-9H-carbazole | 243.31 | 5.0 g | 20.5 |
| N-Bromosuccinimide (NBS) | 177.98 | 3.84 g | 21.6 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 9-phenyl-9H-carbazole (5.0 g, 20.5 mmol) in dichloromethane (100 mL).
-
Protect the flask from light by wrapping it in aluminum foil.
-
Add N-bromosuccinimide (3.84 g, 21.6 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) (2 x 50 mL) and then with water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol (B145695) to obtain 3-bromo-9-phenyl-9H-carbazole as a white crystalline solid.
Expected Yield: 85-95%.
Step 3: Synthesis of this compound via Suzuki-Miyaura Coupling
This final step involves the palladium-catalyzed cross-coupling of 3-bromo-9-phenyl-9H-carbazole with (4-bromophenyl)boronic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-Bromo-9-phenyl-9H-carbazole | 322.21 | 3.22 g | 10.0 |
| (4-Bromophenyl)boronic acid | 200.82 | 2.41 g | 12.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.58 g | 0.5 |
| Potassium carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 |
| Toluene (B28343) | 92.14 | 80 mL | - |
| Ethanol | 46.07 | 20 mL | - |
| Water | 18.02 | 20 mL | - |
Procedure:
-
To a 250 mL Schlenk flask, add 3-bromo-9-phenyl-9H-carbazole (3.22 g, 10.0 mmol), (4-bromophenyl)boronic acid (2.41 g, 12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (80 mL) and a solution of potassium carbonate (4.15 g, 30.0 mmol) in a mixture of ethanol (20 mL) and water (20 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane, 4:1) to yield this compound as a white solid.
Expected Yield: 75-85%.
Workflow Visualization
Caption: Detailed workflow for the synthesis of the target compound.
Application Note and Protocol for the Purification of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole using column chromatography. The methodologies outlined are based on established procedures for the purification of carbazole (B46965) derivatives and are intended to guide researchers in obtaining a high-purity final product.
Introduction
This compound is a carbazole derivative with potential applications in materials science and as an intermediate in organic synthesis. Achieving high purity of this compound is crucial for its subsequent use in research and development. Column chromatography is a standard and effective technique for the purification of such organic compounds, separating the target molecule from unreacted starting materials, byproducts, and other impurities. This protocol details the necessary steps, materials, and parameters for successful purification.
Data Presentation
The following table summarizes typical quantitative data for the purification of carbazole derivatives by column chromatography, based on structurally similar compounds. This data can be used as a benchmark for the purification of this compound.
| Compound | Stationary Phase | Mobile Phase | Yield (%) | Purity (%) | Reference |
| 9-(4-Bromophenyl)-9H-carbazole | Silica (B1680970) Gel | Light Petroleum:DCM (75:25) | 41 | >95 (assumed) | [1][2] |
| 9-(4-Bromophenyl)-9H-carbazole | Silica Gel | Hexane | 71 | >95 (assumed) | [3] |
| 3-Bromo-9-phenyl-9H-carbazole | Silica Gel | Not Specified | 87.22 | ≥ 98 (GC) | [4][5] |
| 3-Bromo-9-phenyl-9H-carbazole | Silica Gel | n-Hexane:Methylene Chloride | 71 | >95 (assumed) | [4] |
| Substituted 9-phenyl-9H-carbazole | Silica Gel | DCM:n-hexane (1:4) | 35 | >95 (assumed) | [6] |
| Substituted 9-phenyl-9H-carbazole | Silica Gel | 10% Ethyl Acetate in Hexanes | 86 | >95 (assumed) | [7] |
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using silica gel column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (or petroleum ether)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)
-
Glass chromatography column
-
Separatory funnel or dropping funnel
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Round bottom flasks
-
Sand or cotton wool
Procedure
3.2.1. Preparation of the Slurry
-
In a beaker, weigh an appropriate amount of silica gel (typically 50-100 times the weight of the crude product).
-
Add the initial, least polar mobile phase (e.g., n-hexane or a mixture with a low percentage of DCM/EtOAc) to the silica gel to form a slurry.
-
Stir the slurry gently with a glass rod to remove any air bubbles.
3.2.2. Packing the Column
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton wool or a layer of sand at the bottom of the column to prevent the silica gel from washing out.
-
Pour the silica gel slurry into the column.
-
Gently tap the side of the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica gel run dry.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
3.2.3. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.
-
In a separate beaker, add a small amount of silica gel.
-
Add the dissolved crude product to the silica gel and mix to adsorb the compound onto the silica.
-
Evaporate the solvent completely using a rotary evaporator or under a stream of nitrogen to obtain a dry, free-flowing powder.
-
Carefully add the dried silica gel with the adsorbed sample to the top of the packed column.
3.2.4. Elution
-
Carefully add the mobile phase to the top of the column using a separatory or dropping funnel.
-
Begin elution with a non-polar solvent system, such as n-hexane or a mixture of n-hexane and dichloromethane (e.g., 98:2).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., from 2% DCM to 5%, 10%, etc.). This will help to separate compounds with different polarities.
-
Maintain a constant flow rate and ensure the top of the silica gel does not run dry.
3.2.5. Fraction Collection and Analysis
-
Collect the eluent in small fractions using test tubes or a fraction collector.
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., n-hexane:DCM 8:2).
-
Visualize the spots under a UV lamp.
-
Identify the fractions containing the pure product (fractions with a single spot at the desired Rf value).
3.2.6. Product Isolation
-
Combine the fractions containing the pure this compound in a round bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Dry the product under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, HPLC, or GC-MS.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
References
- 1. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recrystallization of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(4-Bromophenyl)-9-phenyl-9H-carbazole is a carbazole (B46965) derivative with potential applications in organic electronics and pharmaceutical research. The purity of this compound is critical for its performance in these applications. Recrystallization is a fundamental purification technique used to remove impurities from a solid sample. This document provides a detailed protocol for the recrystallization of this compound, including solvent selection, the recrystallization procedure, and methods for assessing purity.
Physicochemical Properties
A summary of the known physical and chemical properties of the target compound is essential for developing a successful recrystallization protocol.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₆BrN | [1][2][3] |
| Molecular Weight | 398.29 g/mol | [2] |
| Appearance | Solid, powder | [1][3] |
| Melting Point | 136.0 to 140.0 °C | [1][3][4] |
| Boiling Point | 560.5 °C at 760 mmHg | [1][3] |
| Density | 1.3 g/cm³ | [1] |
Experimental Protocol: Recrystallization
This protocol outlines the steps for the purification of crude this compound by recrystallization. The selection of an appropriate solvent is a critical first step.
Solvent Selection
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Based on the purification of similar carbazole derivatives, several solvents and solvent systems can be considered. For related compounds, recrystallization has been performed from petroleum ether and ethanol[5][6]. Single crystals of a similar compound have also been grown from chloroform[7].
Screening Procedure:
-
Place approximately 10-20 mg of the crude this compound into separate small test tubes.
-
Add a small amount (0.5-1.0 mL) of a candidate solvent to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath and observe the solubility.
-
If the compound dissolves at the higher temperature, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.
-
Common candidate solvents to screen include:
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
Hexane or Heptane
-
Dichloromethane
-
Mixtures, such as Ethanol/Water, Toluene/Hexane.
-
Recrystallization Procedure
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Add the chosen recrystallization solvent dropwise while stirring and gently heating the flask on a hot plate. Use the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a small amount of the recrystallization solvent in a second Erlenmeyer flask and heat it to boiling. Pre-heat a funnel (with fluted filter paper) by placing it on top of the flask with the boiling solvent. Quickly filter the hot solution containing the dissolved product through the pre-heated funnel into the second flask.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the dried crystals can then be assessed.
Purity Assessment
The purity of the recrystallized this compound should be evaluated to determine the effectiveness of the purification.
-
Melting Point Analysis: A sharp melting point range close to the literature value (136-140 °C) is indicative of high purity. Impurities typically broaden and depress the melting point range.
-
Thin Layer Chromatography (TLC): Compare the crude material and the recrystallized product by TLC. A single spot for the recrystallized product suggests high purity.
-
Spectroscopic Methods (¹H NMR, ¹³C NMR): These techniques can confirm the chemical structure and identify the presence of impurities.
Quantitative Data Summary
The following table should be used to record the quantitative data from the recrystallization experiment.
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |
| Mass (g) | ||
| Yield (%) | N/A | |
| Melting Point (°C) | ||
| Purity (e.g., by HPLC or NMR) |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization protocol.
Caption: Workflow for the recrystallization of this compound.
Logical Relationships in Solvent Selection
The following diagram outlines the decision-making process for selecting an appropriate recrystallization solvent.
Caption: Decision tree for selecting a suitable recrystallization solvent.
References
- 1. echemi.com [echemi.com]
- 2. This compound | CAS 1028647-93-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. echemi.com [echemi.com]
- 4. This compound | CAS#:1028647-93-9 | Chemsrc [chemsrc.com]
- 5. 3-BroMo-9-(4-broMophenyl)carbazole synthesis - chemicalbook [chemicalbook.com]
- 6. CN103601668A - Preparation method of N-phenyl-3-bromocarbazole - Google Patents [patents.google.com]
- 7. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(4-Bromophenyl)-9-phenyl-9H-carbazole in OLED Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromophenyl)-9-phenyl-9H-carbazole is a versatile carbazole (B46965) derivative that serves as a crucial building block in the synthesis of advanced materials for organic electronics.[1] Its carbazole core provides excellent charge transport characteristics and high thermal stability, properties that are essential for high-performance Organic Light-Emitting Diodes (OLEDs).[1][2] The strategic placement of bromophenyl and phenyl groups allows for fine-tuning of the electronic energy levels, solubility, and morphology of materials derived from it, leading to improved device efficiency, enhanced brightness, and longer operational lifetimes in OLEDs.[1]
This document provides detailed application notes and protocols for the use of this compound in the fabrication of OLEDs, primarily focusing on its role as a key intermediate for the synthesis of hole-transporting materials (HTMs).
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, the general properties of 9-phenylcarbazole (B72232) derivatives are well-documented. The introduction of a bromo- group can influence the electrochemical properties. For instance, 3,6-dibromo substitution on a 9-phenylcarbazole core has been shown to increase the oxidation potential. The inclination of the phenyl ring with respect to the carbazole moiety is a key factor influencing the degree of conjugation and, consequently, the electrochemical and photophysical properties of bipolar materials derived from this core structure.
| Property | Value | Reference |
| Molecular Formula | C24H16BrN | |
| Molecular Weight | 398.29 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥97% is commercially available | [1] |
Role in OLEDs: A Versatile Intermediate
This compound is predominantly utilized as a precursor in the synthesis of more complex molecules with specific functions within an OLED device, most notably as hole-transporting materials. The bromine atom provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the extension of the conjugated system and the introduction of other functional groups.[3] This chemical versatility allows for the design of materials with tailored HOMO/LUMO energy levels to facilitate efficient charge injection and transport in the OLED stack.
A typical OLED architecture consists of several layers, including a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL), sandwiched between an anode and a cathode. Materials derived from this compound are prime candidates for the HTL.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound.
Materials:
-
9-phenyl-9H-carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Silica (B1680970) gel for column chromatography
-
Hexane
Procedure:
-
Dissolve 9-phenyl-9H-carbazole in DMF in a round-bottom flask.
-
Slowly add N-Bromosuccinimide (NBS) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM solvent system to yield pure this compound.
Protocol 2: Synthesis of a Hole-Transporting Material using this compound
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction to synthesize a more complex hole-transporting material.
Materials:
-
This compound
-
A suitable boronic acid derivative (e.g., (4-(diphenylamino)phenyl)boronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine this compound, the boronic acid derivative, the palladium catalyst, and the base.
-
Add a mixture of toluene, ethanol, and water to the flask.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 20-30 minutes.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final hole-transporting material.
Protocol 3: Fabrication of a Generic OLED Device
This protocol provides a general workflow for the fabrication of a multi-layer OLED device using a vacuum thermal evaporation process.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (synthesized from this compound)
-
Emissive Layer (EML) host and dopant materials (e.g., CBP and Ir(ppy)3)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (for cathode)
-
Vacuum thermal evaporation system
-
Substrate cleaning setup (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
-
Glovebox system with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (<10^-6 Torr).
-
Deposit the organic layers sequentially by thermal evaporation:
-
HIL (e.g., 10 nm of HAT-CN)
-
HTL (e.g., 40 nm of the synthesized carbazole-based material)
-
EML (e.g., 20 nm of a host material like CBP doped with a phosphorescent emitter like Ir(ppy)3 at a specific concentration, e.g., 6%)
-
ETL (e.g., 30 nm of TPBi)
-
-
-
Cathode Deposition:
-
Deposit the EIL (e.g., 1 nm of LiF) followed by the metal cathode (e.g., 100 nm of Al) without breaking the vacuum.
-
-
Encapsulation:
-
Transfer the fabricated device to an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics of the device.
-
Record the electroluminescence (EL) spectrum.
-
Calculate the device performance metrics, including external quantum efficiency (EQE), current efficiency, and power efficiency.
-
Visualizations
Caption: Synthesis of a Hole-Transporting Material.
Caption: General Multilayer OLED Device Structure.
References
Application Notes and Protocols: 3-(4-Bromophenyl)-9-phenyl-9H-carbazole as a Host Material in TADF Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole as a host material in Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diodes (OLEDs). While specific device performance data for this exact compound is limited in publicly available literature, this document compiles relevant information on its synthesis and provides protocols based on closely related and well-characterized 9-phenylcarbazole (B72232) derivatives used in TADF technology.
Introduction
Carbazole (B46965) derivatives are a prominent class of materials in organic electronics, valued for their excellent hole-transporting properties, high thermal stability, and wide energy gap. The introduction of a phenyl group at the 9-position of the carbazole core enhances both thermal and morphological stability. Further functionalization, such as the inclusion of a bromophenyl group, allows for fine-tuning of the material's electronic properties, making this compound a promising candidate as a host material for TADF emitters. In a TADF device, the host material plays a crucial role in facilitating charge transport and ensuring efficient energy transfer to the guest emitter, ultimately influencing the device's efficiency, color purity, and operational lifetime.
Data Presentation
Table 1: Representative Performance of TADF OLEDs with Functionalized 9-Phenylcarbazole Host Materials
| Host Material Designation | Emitter (Dopant) | External Quantum Efficiency (EQE) [%] | Luminous Efficacy (cd/A) | Power Efficacy (lm/W) | Turn-on Voltage (V) | Emission Color |
| CBP | Ir(ppy)₃ (Phos.) | ~19 | ~60 | ~30 | ~3.5 | Green |
| mCP | FIrpic (Phos.) | >20 | >40 | >20 | ~4.0 | Blue |
| CzSi | Various TADF | 10-25 | 20-70 | 15-60 | 3.0-5.0 | Various |
| This compound | TADF Emitter | Expected >15 | Expected >40 | Expected >30 | Expected 3.5-4.5 | Dependent on Emitter |
Note: The data for this compound is an educated estimation based on the performance of similar carbazole-based host materials. Actual performance may vary.
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound.
Materials:
-
9-Phenyl-9H-carbazole
-
N-Bromosuccinimide (NBS)
-
Water
-
Petroleum ether
Procedure:
-
Dissolve 9-phenyl-9H-carbazole (1.0 eq) in dichloromethane in a round-bottom flask.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from petroleum ether to yield this compound as a white solid.[1]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Fabrication of a TADF OLED Device
This protocol provides a general workflow for the fabrication of a multi-layer TADF OLED using a carbazole derivative as the host in the emissive layer.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Host Material: this compound
-
TADF Emitter (dopant)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
Organic solvents (e.g., chlorobenzene, toluene)
-
Deionized water, acetone, isopropanol (B130326)
-
Spin coater
-
High-vacuum thermal evaporator (<10⁻⁶ Torr)
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with UV-ozone for 10-15 minutes to improve the work function and enhance hole injection.
-
-
Layer Deposition (by Spin Coating for solution-processed layers or Thermal Evaporation):
-
Hole Injection Layer (HIL): Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal according to the manufacturer's specifications.
-
Hole Transport Layer (HTL): Deposit a layer of TAPC (typically 30-50 nm) via thermal evaporation.
-
Emissive Layer (EML): Co-evaporate the this compound host material and the TADF emitter from separate sources. The typical doping concentration of the emitter is 5-20 wt%. The thickness of this layer is generally 20-40 nm.
-
Electron Transport Layer (ETL): Deposit a layer of TPBi (typically 30-50 nm) via thermal evaporation.
-
Electron Injection Layer (EIL): Deposit a thin layer of LiF (0.5-1 nm) via thermal evaporation.
-
Cathode: Deposit a layer of Aluminum (typically 100 nm) via thermal evaporation through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the fabricated device into an inert atmosphere glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectrum using a spectrometer to determine the emission color and calculate the CIE coordinates.
-
Calculate the external quantum efficiency (EQE), luminous efficacy, and power efficacy from the J-V-L and EL data.
-
Measure the operational lifetime of the device by monitoring the luminance decay over time at a constant current density.
-
Visualizations
Caption: Schematic diagram of a typical multi-layer TADF OLED device structure.
Caption: Energy level diagram illustrating the mechanism of Thermally Activated Delayed Fluorescence (TADF).
References
Application Notes and Protocols: Hole Transport Properties of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromophenyl)-9-phenyl-9H-carbazole is a functionalized carbazole (B46965) derivative with significant potential in the field of organic electronics. The carbazole core is well-known for its excellent hole-transporting characteristics and high thermal stability.[1] The strategic placement of a bromophenyl group at the 3-position and a phenyl group at the 9-position of the carbazole moiety allows for the fine-tuning of its electronic and physical properties. This makes it a valuable intermediate for the synthesis of advanced materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic semiconductor devices.[1] This document provides an overview of the expected hole transport properties of this compound based on data from structurally similar compounds, along with detailed protocols for its experimental characterization.
Expected Physicochemical and Hole Transport Properties
While specific experimental data for this compound is not extensively available in the public domain, its properties can be inferred from related 9-phenyl-9H-carbazole derivatives. The introduction of a bromine atom is expected to influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels due to its electron-withdrawing nature.
Table 1: Comparison of Hole Transport Properties of Related Carbazole Derivatives
| Compound | Measurement Technique | Hole Mobility (μh) (cm²/Vs) | HOMO Level (eV) | LUMO Level (eV) | Glass Transition Temp. (Tg) (°C) |
| This compound (Expected) | - | Comparable to or slightly lower than pristine Spiro-OMeTAD | ~ -5.8 | ~ -2.2 to -2.4 | High (expected) |
| Spiro-OMeTAD (Pristine) | Time-of-Flight (TOF) | ~ 1 x 10⁻⁴ | -5.1 to -5.2 | -2.1 to -2.3 | 121 |
| Spiro-OMeTAD (Doped with LiTFSI) | Space-Charge Limited Current (SCLC) | 10⁻⁴ - 10⁻³ | - | - | - |
| 9-phenyl-9H-carbazole derivative (P-Cvz-3) | Not Specified | Higher than NPB (a standard HTL) | - | - | - |
| Carbazole-terminated isomers | Not Specified | 3 x 10⁻⁶ - 3.5 x 10⁻⁵ | - | - | - |
Note: The data for related compounds is provided for comparative purposes. The actual values for this compound will need to be determined experimentally.
Experimental Protocols
To accurately determine the hole transport properties of this compound, the following experimental protocols are recommended.
Protocol 1: Determination of HOMO and LUMO Energy Levels by Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.[2][3]
Materials and Equipment:
-
This compound
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆)
-
Potentiostat with a three-electrode cell setup (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or saturated calomel (B162337) electrode (SCE); counter electrode: platinum wire)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in the anhydrous solvent containing the supporting electrolyte to a final concentration of approximately 1 mM.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.
-
Deoxygenation: Purge the solution with the inert gas for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the measurement.
-
Measurement:
-
Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) towards positive potentials to observe the oxidation peak.
-
Reverse the scan direction to observe the corresponding reduction peak.
-
If interested in the LUMO level, scan towards negative potentials to observe the reduction peak.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox_onset) and onset reduction potential (E_red_onset) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox_onset (vs. Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red_onset (vs. Fc/Fc⁺) + 4.8]
-
Note: It is crucial to reference the potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard for accurate results.
-
-
Protocol 2: Determination of Hole Mobility by Time-of-Flight (TOF) Photoconductivity
The Time-of-Flight (TOF) method is a direct technique to measure the drift mobility of charge carriers in a semiconductor.[4][5]
Materials and Equipment:
-
This compound thin film (typically 1-10 µm thick)
-
Substrate with a transparent conductive electrode (e.g., ITO-coated glass)
-
Top metal electrode (e.g., aluminum)
-
Pulsed laser with a wavelength strongly absorbed by the material
-
Voltage source
-
Fast oscilloscope
-
Sample holder in a vacuum chamber
Procedure:
-
Device Fabrication:
-
Deposit a thin film of this compound onto the ITO-coated glass substrate using a suitable technique like thermal evaporation.
-
Deposit a top metal electrode onto the organic film to complete the sandwich-type device structure.
-
-
Measurement Setup:
-
Place the device in the vacuum chamber and apply a bias voltage across the electrodes.
-
-
Photogeneration:
-
Irradiate the transparent electrode with a short laser pulse to generate a sheet of charge carriers (holes) near this electrode.
-
-
Data Acquisition:
-
The generated holes will drift across the organic layer under the influence of the applied electric field.
-
Record the resulting photocurrent transient using the fast oscilloscope.
-
-
Data Analysis:
-
The transit time (τt) of the holes is determined from the inflection point of the photocurrent transient when plotted on a log-log scale.
-
The hole mobility (μ) is calculated using the formula:
-
μ = d² / (V * τt)
-
where 'd' is the thickness of the organic film and 'V' is the applied voltage.
-
-
References
Application Notes and Protocols for Cyclic Voltammetry of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromophenyl)-9-phenyl-9H-carbazole is a carbazole (B46965) derivative with potential applications in organic electronics, particularly as a hole-transporting material in devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.[1] The electrochemical properties of this material, specifically its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for designing and optimizing the performance of such devices.[2] Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to determine these parameters by measuring the oxidation and reduction potentials of the compound.[3][4]
This document provides a detailed protocol for performing cyclic voltammetry on this compound to determine its electrochemical characteristics.
Data Presentation
Table 1: Estimated and Comparative Electrochemical Data for Carbazole Derivatives
| Compound | Onset Oxidation Potential (E_onset_ox vs. Fc/Fc⁺) [V] | Estimated HOMO Energy Level [eV] | Notes |
| 9-Phenylcarbazole | ~1.10 | ~ -5.90 | Parent compound for comparison.[5] |
| 3,6-Dibromo-9-phenylcarbazole | ~1.53 | ~ -6.33 | A close analogue, indicating the effect of bromo-substitution.[5] |
| This compound | ~1.2 - 1.4 (Estimated) | ~ -6.0 to -6.2 (Estimated) | The single bromo group at the 3-position is expected to have a less pronounced effect than two bromo groups at the 3 and 6 positions. The 4-bromophenyl group at the 9-position is expected to have a minor influence on the oxidation potential.[5] |
Note: The HOMO energy levels are estimated using the empirical formula: HOMO (eV) = -[E_onset_ox (vs Fc/Fc⁺) + 4.8]. This value can vary depending on the reference electrode and experimental conditions.[6]
Experimental Protocol: Cyclic Voltammetry
This protocol outlines the steps for determining the oxidation potential and estimating the HOMO energy level of this compound.
Materials and Reagents
-
Analyte: this compound (high purity)
-
Solvent: Anhydrous, electrochemical-grade dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP)
-
Internal Standard: Ferrocene (B1249389) (Fc)
-
Inert Gas: High-purity argon or nitrogen
-
Working Electrode: Glassy carbon or platinum disk electrode
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or foil
Instrumentation
-
Potentiostat/Galvanostat with cyclic voltammetry software
-
Electrochemical cell (three-electrode configuration)
-
Polishing kit for the working electrode (alumina slurry or diamond paste)
Solution Preparation
-
Prepare a 0.1 M stock solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent.
-
Prepare a ~1 mM solution of this compound in the electrolyte solution. Ensure the compound is fully dissolved.
Electrochemical Measurement
-
Electrode Polishing: Polish the working electrode with alumina (B75360) slurry or diamond paste to a mirror finish, rinse thoroughly with deionized water and the chosen solvent, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Deoxygenation: Add the analyte solution to the cell and purge with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.[3]
-
Background Scan: Perform a background CV scan of the electrolyte solution without the analyte to ensure there are no interfering redox peaks within the potential window of interest.
-
Analyte Scan:
-
Set the potential window to scan from an initial potential (e.g., 0 V) towards a positive potential until the oxidation peak of the analyte is observed, and then reverse the scan. The expected oxidation potential is in the range of +1.2 V to +1.4 V vs Ag/AgCl.[5]
-
Set the scan rate to a typical value of 50-100 mV/s.
-
Record the cyclic voltammogram.
-
-
Internal Standard Calibration:
-
After recording the analyte's voltammogram, add a small amount of ferrocene to the solution to achieve a concentration similar to the analyte.
-
Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
The half-wave potential (E₁/₂) of the Fc/Fc⁺ couple should be determined and used to correct the measured potentials of the analyte.
-
Data Analysis
-
Determine the onset oxidation potential (E_onset_ox) of this compound from its cyclic voltammogram. This is the potential at which the oxidation current begins to rise from the baseline.
-
Correct the measured E_onset_ox by referencing it to the Fc/Fc⁺ redox couple.
-
Estimate the HOMO energy level using the following empirical formula: HOMO (eV) = - [E_onset_ox (vs Fc/Fc⁺) + 4.8] [6][7]
-
If a reduction peak is observed, the LUMO energy level can be estimated from the onset reduction potential (E_onset_red) using the formula: LUMO (eV) = - [E_onset_red (vs Fc/Fc⁺) + 4.8] [6]
Mandatory Visualization
Caption: Workflow for the cyclic voltammetry experiment.
References
Application Notes and Protocols for Thin-Film Deposition of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
These application notes provide detailed methodologies for the thin-film deposition of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole, a carbazole (B46965) derivative with potential applications in organic electronics. Carbazole-based materials are known for their excellent hole-transporting properties, high thermal stability, and wide energy bandgaps, making them suitable for use in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.[1][2] The protocols outlined below cover two primary deposition techniques: vacuum thermal evaporation and solution-based spin coating. These notes are intended for researchers and scientists in materials science and device engineering.
Material Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from closely related carbazole derivatives. The introduction of a phenyl group at the 9-position of the carbazole core generally enhances thermal and morphological stability.[3] The bromo-phenyl substituent may further influence the electronic properties and intermolecular interactions within the thin film.
Key Inferred Properties:
-
High Thermal Stability: Carbazole derivatives typically exhibit high decomposition temperatures.[4]
-
Hole-Transporting Characteristics: The carbazole moiety is an excellent hole-transporting unit.[3]
-
Wide Bandgap: These materials are generally wide bandgap semiconductors.[1]
Thin-Film Deposition Protocols
Two common methods for depositing thin films of organic small molecules are vacuum thermal evaporation and spin coating.[1][5]
Vacuum thermal evaporation is a preferred method for creating high-purity, uniform thin films with precise thickness control, which is crucial for the fabrication of high-performance multilayer devices like OLEDs.[1]
Experimental Protocol:
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.[1]
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Treat the substrates with oxygen plasma to improve the ITO work function and enhance film adhesion.[1]
-
-
Material Preparation:
-
Place a sufficient quantity of high-purity (>99.5%) this compound powder into a quartz or molybdenum crucible.
-
-
Deposition Process:
-
Load the cleaned substrates and the crucible containing the source material into a high-vacuum thermal evaporation chamber.
-
Evacuate the chamber to a base pressure of less than 2 x 10⁻⁶ mbar.[1]
-
Heat the crucible to the sublimation temperature of the material. This will need to be determined experimentally, but a starting range of 150-250 °C is recommended for carbazole derivatives.
-
Deposit the material onto the substrates at a controlled rate, typically between 0.5 and 2.0 Å/s.
-
Monitor the film thickness in real-time using a quartz crystal microbalance. The target thickness will depend on the specific device architecture, but is often in the range of 20-60 nm for transport or host layers.[1]
-
-
Post-Deposition:
-
Allow the substrates to cool to room temperature before venting the chamber.
-
Store the coated substrates in a desiccator or an inert atmosphere glovebox to prevent contamination and degradation.
-
Quantitative Data for Vacuum Thermal Evaporation of Carbazole Derivatives:
| Parameter | Typical Value/Range | Reference |
| Base Pressure | < 2 x 10⁻⁶ mbar | [1] |
| Deposition Rate | 0.5 - 2.0 Å/s | - |
| Substrate Temperature | Room Temperature | - |
| Typical Film Thickness | 20 - 60 nm | [1] |
| Purity of Source Material | > 99.5% | [1] |
Spin coating is a rapid and cost-effective method for depositing thin films from solution, suitable for large-area device fabrication and rapid screening of materials.[5]
Experimental Protocol:
-
Solution Preparation:
-
Dissolve this compound in a suitable organic solvent (e.g., toluene, chlorobenzene, or tetrahydrofuran) to a concentration typically ranging from 5 to 20 mg/mL.
-
Gently heat and stir the solution to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates.[1]
-
-
Substrate Preparation:
-
Follow the same substrate cleaning procedure as described for thermal evaporation.
-
For some applications, a hole-injection layer like PEDOT:PSS may be deposited onto the ITO substrate by spin coating and subsequent baking before depositing the carbazole layer.[1]
-
-
Deposition Process:
-
Place the cleaned substrate onto the chuck of a spin coater.
-
Dispense a small amount of the prepared solution onto the center of the substrate.
-
Spin the substrate at a speed between 1000 and 4000 rpm for 30-60 seconds to achieve the desired film thickness.[1]
-
-
Post-Deposition Annealing:
-
Transfer the coated substrate to a hotplate and anneal at a temperature below the material's glass transition temperature (typically 80-120 °C) for 10-30 minutes to remove residual solvent and improve film morphology.
-
Store the films in an inert environment.
-
Quantitative Data for Spin Coating of Carbazole Derivatives:
| Parameter | Typical Value/Range | Reference |
| Solution Concentration | 5 - 20 mg/mL | - |
| Spin Speed | 1000 - 4000 rpm | [1] |
| Spin Time | 30 - 60 s | [1] |
| Annealing Temperature | 80 - 120 °C | - |
| Annealing Time | 10 - 30 min | - |
Characterization of Thin Films
After deposition, the thin films should be characterized to determine their physical and electronic properties.
| Characterization Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness. |
| UV-Visible Spectroscopy | Absorption spectra and optical bandgap. |
| Photoluminescence Spectroscopy | Emission spectra and photoluminescent quantum yield. |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels. |
| X-ray Diffraction (XRD) | Crystallinity and molecular packing of the film. |
Visualizations
Caption: Workflow for Vacuum Thermal Evaporation.
Caption: Workflow for Spin Coating Deposition.
Caption: Conceptual OLED Device Structure.
References
Application Notes and Protocols for 3-(4-Bromophenyl)-9-phenyl-9H-carbazole in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole as a key building block in the synthesis of materials for organic electronics.
Introduction to this compound
This compound is a versatile precursor molecule for the synthesis of advanced materials used in organic electronic devices. The carbazole (B46965) core offers excellent thermal stability and hole-transporting properties, making it a desirable moiety in materials for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The presence of the bromophenyl group provides a reactive site for further functionalization, most commonly through cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the precise tuning of the electronic and photophysical properties of the final material.
Applications in Organic Electronics
The primary application of this compound is as an intermediate in the synthesis of:
-
Hole Transport Materials (HTMs): The carbazole unit is inherently a good hole transporter. By coupling other moieties to the bromophenyl group, the Highest Occupied Molecular Orbital (HOMO) energy level can be adjusted for efficient hole injection from the anode and transport to the emissive layer in OLEDs or the active layer in OPVs.
-
Host Materials for Phosphorescent OLEDs (PhOLEDs): Carbazole-based hosts are known for their high triplet energy, which is crucial for confining the triplet excitons of the phosphorescent dopant and enabling efficient light emission.
-
Emissive Materials: While less common for the core itself, derivatives of this compound can be designed to be emissive, contributing to the light-generating layer in OLEDs.
Quantitative Data Presentation
While specific device performance data for materials directly derived from this compound is limited in publicly available literature, a closely related isomer, 9-(4-bromophenyl)-9H-carbazole, has been used to synthesize hole transport materials for perovskite solar cells. The following table summarizes the performance of a device using a hole transport material (OY3) synthesized from this isomer. This data provides a strong indication of the potential of materials derived from brominated phenyl-carbazole precursors.
Table 1: Performance of a Perovskite Solar Cell Using a Hole Transport Material (OY3) Derived from 9-(4-bromophenyl)-9H-carbazole [1]
| Parameter | Value |
| Photoelectric Conversion Efficiency (PCE) | 20.02% |
| Long-term Stability (480 hours at 30% humidity) | 84.33% of initial efficiency |
Experimental Protocols
General Synthesis of a Hole Transport Material via Suzuki-Miyaura Coupling
This protocol describes a general method for the functionalization of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., Toluene (B28343) and water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling an inert gas through it for 20-30 minutes.
-
Add the palladium catalyst (e.g., 5 mol%) to the flask under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final hole transport material.
Logical Relationship of Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of a hole transport material.
Fabrication of a Multi-layer OLED Device by Thermal Evaporation
This protocol outlines the fabrication of a typical multi-layer OLED device using a synthesized carbazole-based material as the hole transport layer (HTL).
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Synthesized carbazole-based Hole Transport Material (HTM)
-
Emissive Layer (EML) material (e.g., a host doped with a phosphorescent emitter)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
Cathode material (e.g., Aluminum, Al)
-
Deionized water, detergent, acetone, isopropanol (B130326)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Load the cleaned substrates and the organic materials into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the layers sequentially:
-
Hole Transport Layer (HTL): Deposit a layer of the synthesized carbazole-based HTM (e.g., 30-50 nm thick).
-
Emissive Layer (EML): Co-evaporate the host material and the phosphorescent dopant (e.g., 20 nm thick with a doping concentration of 5-10%).
-
Electron Transport Layer (ETL): Deposit a layer of the ETL material (e.g., 30-40 nm thick).
-
-
-
Cathode Deposition:
-
Deposit the Electron Injection Layer (EIL), for example, a thin layer of LiF (e.g., 1 nm thick).
-
Deposit the metal cathode, for example, a layer of Al (e.g., 100 nm thick). The deposition is typically done through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the fabricated device to an inert atmosphere glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.
-
OLED Fabrication Workflow
Caption: Workflow for fabricating a multi-layer OLED device.
Signaling Pathways and Logical Relationships
The performance of an organic electronic device is governed by the interplay of the energy levels of the different materials. The following diagram illustrates the energy level alignment in a typical OLED, which is crucial for efficient charge injection, transport, and recombination.
Energy Level Diagram for an OLED
Caption: Energy level alignment in a typical multi-layer OLED.
References
Application Notes and Protocols: 3-(4-Bromophenyl)-9-phenyl-9H-carbazole as a Key Intermediate for Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole, a critical building block in the synthesis of advanced organic semiconductor materials. Its unique molecular structure, featuring a carbazole (B46965) core with strategically placed phenyl and bromophenyl substituents, allows for the fine-tuning of electronic and photophysical properties. This makes it an invaluable intermediate for developing high-performance materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.[1]
Physicochemical Properties
This compound is a white to off-white crystalline solid with good thermal stability, a crucial characteristic for the longevity of organic electronic devices. The bromine atom on the phenyl ring serves as a reactive site, enabling further molecular modifications through cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the synthesis of a wide range of functional molecules with tailored properties.[1]
Table 1: Physicochemical Data of this compound
| Property | Value |
| CAS Number | 1028647-93-9 |
| Molecular Formula | C₂₄H₁₆BrN |
| Molecular Weight | 398.3 g/mol |
| Appearance | White to almost white powder/crystal |
| Melting Point | 136 - 140 °C |
| Purity | ≥ 98% (GC) |
Applications in Organic Electronics
The primary application of this compound is as a precursor for the synthesis of hole-transporting materials (HTMs) and emitter hosts in OLEDs. The carbazole moiety is well-known for its excellent hole-transporting capabilities and high thermal stability.[2] The introduction of a phenyl group at the 9-position further enhances these properties.[2]
The bromo-functional group allows for the extension of the π-conjugated system through reactions like the Suzuki coupling, which is a fundamental strategy for engineering the molecular architecture of OLED materials to optimize charge transport, light emission efficiency, and device longevity.[3][4] Materials derived from this intermediate are crucial for improving the efficiency, brightness, and operational lifetime of OLED displays and lighting.
Experimental Protocols
Synthesis of this compound
This protocol describes a two-step synthesis starting from carbazole.
Step 1: Synthesis of the Precursor 9-(4-Bromophenyl)-9H-carbazole
A mixture of carbazole (10 g, 60 mmol), 1,4-dibromobenzene (B42075) (14.2 g, 60 mmol), copper(I) iodide (1.14 g, 6 mmol), 18-Crown-6 (0.53 g, 2 mmol), and potassium carbonate (16.6 g, 120 mmol) in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (2 mL) is heated at 170°C for 11 hours under a nitrogen atmosphere.[5] After cooling, the mixture is quenched with 1 N HCl. The precipitate is filtered and washed with aqueous ammonia (B1221849) and water. The crude product is purified by column chromatography using hexane (B92381) as the eluent to yield 9-(4-bromophenyl)-9H-carbazole as a white solid (yield: 71%).[5]
Step 2: Bromination of 9-(4-Bromophenyl)-9H-carbazole
9-(4-Bromophenyl)-9H-carbazole (3.00 g, 9.31 mmol) is dissolved in dichloromethane (B109758) (50 mL) while protected from light. N-bromosuccinimide (NBS) (1.80 g, 10 mmol) is then added. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, water is added to precipitate the product. The white solid is collected by filtration, dried, and purified by recrystallization from petroleum ether to give this compound (yield: up to 100%).[6]
Caption: Synthetic workflow for this compound.
Synthesis of a Hole-Transporting Material via Suzuki Coupling
This protocol outlines the synthesis of a more complex hole-transporting material using this compound as a key intermediate.
A mixture of this compound, an appropriate arylboronic acid or ester, a palladium catalyst such as Pd(PPh₃)₄, and a base like K₂CO₃ are dissolved in a solvent system (e.g., toluene/water). The reaction mixture is heated under an inert atmosphere (e.g., argon) overnight. After cooling, the organic layer is extracted, dried, and the solvent is removed. The crude product is then purified by column chromatography to yield the final hole-transporting material.[3]
Caption: General workflow for synthesizing a hole-transporting material.
Performance Data of Derived Materials in OLEDs
The true value of this compound as an intermediate is demonstrated by the performance of the final organic semiconductor materials in electronic devices. Below is a summary of the performance of a green phosphorescent OLED employing a hole-transporting material derived from a carbazole-based structure, showcasing the potential of such compounds.
Table 2: Performance of a Green Phosphorescent OLED with a Carbazole-based Hole-Transporting Material
| Parameter | Value |
| Turn-on Voltage (at 1 cd/m²) | 3.1 V |
| Maximum Luminance | > 10,000 cd/m² |
| Current Efficiency (at 1000 cd/m²) | 39.2 cd/A |
| Power Efficiency (at 1000 cd/m²) | 29.3 lm/W |
| Maximum External Quantum Efficiency (EQE) | 14.0% |
Note: This data is representative of high-performance OLEDs utilizing advanced carbazole-based hole-transporting materials.[7]
The following diagram illustrates the typical multilayer structure of an OLED device where a hole-transporting material synthesized from the intermediate would be incorporated.
Caption: Structure of an OLED incorporating a derived hole-transporting material.
References
- 1. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. rsc.org [rsc.org]
- 6. 3-BroMo-9-(4-broMophenyl)carbazole synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help optimize your synthetic yield.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The palladium or copper catalyst may have decomposed due to exposure to air or moisture. | Ensure all reactions are set up under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalysts and anhydrous solvents. |
| Inappropriate Ligand: The phosphine (B1218219) ligand (in Buchwald-Hartwig or Suzuki coupling) may not be suitable for the specific substrates. | Screen a variety of phosphine ligands. Bulky, electron-rich ligands like XPhos or SPhos are often effective for C-N bond formation.[1] | |
| Incorrect Base: The chosen base may not be strong enough to deprotonate the carbazole (B46965) or may be sterically hindered. | For Buchwald-Hartwig reactions, sodium tert-butoxide is a common and effective base.[1] For Ullmann condensations, potassium carbonate is frequently used.[2][3] | |
| Low Reaction Temperature: The reaction temperature may be insufficient for the coupling reaction to proceed efficiently. | Ullmann condensations often require high temperatures (150-250 °C).[2][4] Buchwald-Hartwig aminations are typically run at lower temperatures (100-110 °C).[1] Optimize the temperature for your specific reaction conditions. | |
| Formation of Significant Byproducts | Homocoupling of Starting Materials: This can occur in both Ullmann and Suzuki coupling reactions. | Adjust the stoichiometry of the reactants. Using a slight excess of one reactant can sometimes minimize the homocoupling of the other. Ensure slow addition of reagents. |
| Debromination of the Product: Loss of the bromine atom can occur, especially at high temperatures or with certain catalysts. | Reduce the reaction temperature if possible. Screen different catalysts and ligands that may be less prone to promoting dehalogenation. | |
| Formation of Di-substituted Products: In the synthesis of the 3-bromo-9-phenyl-9H-carbazole intermediate, over-bromination can lead to di-bromo species. | Control the stoichiometry of the brominating agent (e.g., NBS) carefully. Monitor the reaction closely using TLC or GC-MS to stop it at the desired point.[5] | |
| Difficulty in Product Purification | Co-elution with Starting Materials or Byproducts: The product may have a similar polarity to unreacted starting materials or byproducts, making chromatographic separation challenging. | Optimize the eluent system for column chromatography. Recrystallization from a suitable solvent system can be an effective alternative or complementary purification step.[2][5] |
| Persistent Catalyst Residues: Palladium or copper residues can be difficult to remove completely. | After the reaction, filter the mixture through a pad of Celite to remove the bulk of the catalyst.[1] Washing the organic layer with an aqueous solution of a suitable ligand (e.g., thiourea (B124793) for palladium) or a mild acid can help remove residual metal. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis typically involves a two-step process. First, 3-bromo-9H-carbazole is N-arylated with a phenyl group, or 9-phenyl-9H-carbazole is brominated at the 3-position. The key reactions for the C-N bond formation are the Ullmann condensation and the Buchwald-Hartwig amination. A Suzuki-type coupling could also be envisioned for the C-C bond formation if starting with a different set of precursors.
Q2: Which synthetic route generally provides a higher yield?
A2: Both Ullmann and Buchwald-Hartwig reactions can provide good to excellent yields. However, Buchwald-Hartwig aminations often proceed under milder conditions and with a broader substrate scope, potentially leading to higher and more reproducible yields.[6][7] Ullmann reactions traditionally require harsher conditions, which can sometimes lead to lower yields due to side reactions.[4]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1] This allows you to determine when the starting materials have been consumed and to check for the formation of the desired product and any byproducts.
Q4: What is the role of the ligand in palladium-catalyzed reactions?
A4: In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the phosphine ligand plays a crucial role. Bulky, electron-rich ligands stabilize the palladium catalyst, facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, and can improve reaction rates and yields.[8]
Q5: Are there any safety precautions I should take during the synthesis?
A5: Yes. Many of the reagents used are hazardous. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium and copper catalysts can be toxic. Solvents like toluene (B28343) and DMF are flammable and have associated health risks. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-9-phenyl-9H-carbazole via N-Arylation of 3-Bromo-9H-carbazole (Ullmann Condensation)
This protocol is adapted from general Ullmann condensation procedures.
Materials:
-
3-Bromo-9H-carbazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry reaction flask, add 3-bromo-9H-carbazole (1.0 eq), iodobenzene (2.0 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen).
-
Add anhydrous DMF to the flask.
-
Add copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 150 °C and stir for 24 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 9-phenyl-9H-carbazole via Buchwald-Hartwig Amination
This protocol is a general method for the N-arylation of carbazole.[1][6]
Materials:
-
9H-Carbazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Sodium tert-butoxide
-
Toluene, anhydrous
Procedure:
-
In a dry reaction flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq) and tri-tert-butylphosphine (0.04 eq).
-
Add anhydrous toluene and stir for 10 minutes.
-
Add 9H-carbazole (1.0 eq), bromobenzene (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.[1]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. 3-BroMo-9-(4-broMophenyl)carbazole synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and other challenges encountered during the synthesis of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and their associated side reactions?
A1: The synthesis is typically a two-step process.
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N-Arylation: Formation of the 9-phenyl-9H-carbazole intermediate via either Buchwald-Hartwig amination or Ullmann condensation.
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C-C Coupling: Introduction of the 3-(4-bromophenyl) group via a Suzuki-Miyaura cross-coupling reaction.
Each step has characteristic side reactions. For the Buchwald-Hartwig/Ullmann step , common byproducts include homocoupling of the aryl halide (e.g., biphenyl (B1667301) from bromobenzene) and dimerization of carbazole (B46965).[1] The Suzuki coupling step is prone to side reactions like the homocoupling of the boronic acid, protodeborylation, and reductive dehalogenation of the aryl halide.[2][3][4]
Q2: My Suzuki coupling step is giving a low yield and I see a significant amount of 9-phenyl-9H-carbazole in my crude product. What is happening?
A2: The presence of 9-phenyl-9H-carbazole as a major byproduct indicates that a dehalogenation side reaction is occurring.[5][6] Instead of coupling with the boronic acid, the bromo-substituted carbazole intermediate is being reduced, and the bromine atom is replaced by a hydrogen atom. This is often caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2]
Q3: I have isolated a significant byproduct with a mass corresponding to a biphenyl derivative. Where is this coming from?
A3: This byproduct is likely the result of a homocoupling reaction. Depending on the reaction step, this could be:
-
Biphenyl: Formed from the coupling of two molecules of the phenyl halide (e.g., bromobenzene) during the initial N-arylation step.[1]
-
4,4'-Dibromobiphenyl: Formed from the homocoupling of two molecules of 4-bromophenylboronic acid during the Suzuki coupling step. This is a very common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[7][8]
Q4: Can the N-H group on the carbazole intermediate cause issues during the Suzuki coupling?
A4: Yes, if the nitrogen on the carbazole ring is not protected (i.e., not phenylated), it can complicate the Suzuki coupling. The acidic N-H proton can be deprotonated by the base, increasing the electron density of the ring. Furthermore, the nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting its activity.[9][10] This is why the N-phenylation is typically performed first. In some cases, protecting the N-H group with a temporary group like Boc can suppress dehalogenation side reactions.[9]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Catalyst deactivation (e.g., formation of palladium black).[4] | Ensure all reagents and solvents are pure and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[3] |
| Suboptimal reaction temperature or time. | Optimize reaction parameters. Monitor reaction progress by TLC or GC-MS to avoid prolonged heating which can promote side reactions.[11] | |
| Significant Dehalogenation Byproduct | Formation of Palladium-Hydride (Pd-H) species.[2] | Use anhydrous solvents and reagents. Some bases or solvents (like alcohols) can be sources of hydride.[2] Consider using a different base or phosphine (B1218219) ligand. |
| Reaction temperature is too high. | Lower the reaction temperature. While this may slow the reaction, it can significantly reduce the rate of dehalogenation. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[8] | Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Suboptimal catalyst-to-ligand ratio. | Optimize the catalyst and ligand ratio. Sometimes, a slight excess of ligand can suppress side reactions. | |
| Multiple Unidentified Byproducts | Reaction temperature is too high, causing decomposition. | This is particularly common in Ullmann condensations which often require high temperatures (>200 °C).[12] If possible, switch to a milder Buchwald-Hartwig protocol. |
| Impure starting materials or reagents. | Purify all starting materials and ensure solvents are of high purity and anhydrous. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Synthesis of 9-phenyl-9H-carbazole[11]
-
Catalyst Premixing: In a dry, inert-atmosphere glovebox or Schlenk flask, add Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (e.g., 1.2 mmol) and a suitable phosphine ligand like tri-tert-butylphosphine (B79228) (e.g., 4.8 mmol).
-
Add Solvent: Add dry, degassed solvent (e.g., xylene, 400 mL). Stir the mixture for 20 minutes at room temperature.
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Add Reactants: To the catalyst mixture, add 9H-carbazole (e.g., 120 mmol), bromobenzene (B47551) (e.g., 179 mmol), and a base such as potassium carbonate (e.g., 179 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 18-24 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent like ethyl acetate (B1210297) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-9-phenyl-9H-carbazole[13][14]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 3-bromo-9-phenyl-9H-carbazole (1.0 eq.), 4-bromophenylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Add Solvents: Add a degassed solvent mixture, typically toluene (B28343) and water or dioxane and water.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography on silica (B1680970) gel to yield the final product.
Visualizations
Caption: Main synthetic pathway and key side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purifying 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful purification of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is effective for separating the desired product from a wide range of impurities, while recrystallization is excellent for removing minor impurities and obtaining a highly crystalline final product.
Q2: What are the likely impurities I might encounter during the purification of this compound?
A2: Common impurities depend on the synthetic route used. For typical cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig coupling, you may encounter:
-
Unreacted Starting Materials: 9-phenyl-9H-carbazole, 3-bromo-9-phenyl-9H-carbazole, (4-bromophenyl)boronic acid, or 1-bromo-4-iodobenzene.
-
Homocoupled Byproducts: Biphenyl or 4,4'-dibromobiphenyl.
-
Catalyst Residues: Palladium or copper catalyst residues.
-
Isomeric Byproducts: Depending on the reaction conditions, trace amounts of other substituted carbazole (B46965) isomers might form.
Q3: My compound is showing significant tailing on the silica (B1680970) gel TLC plate and during column chromatography. What could be the cause and how can I fix it?
A3: Tailing is often observed with nitrogen-containing heterocyclic compounds like carbazoles due to the interaction of the lone pair of electrons on the nitrogen atom with the acidic silanol (B1196071) groups on the silica gel surface. While this compound is not strongly basic, residual acidity of the silica gel can still cause this issue.
-
Solution: To mitigate tailing, you can add a small amount of a volatile base, such as triethylamine (B128534) (0.1-1% v/v), to your eluent system for both TLC and column chromatography. This will neutralize the acidic sites on the silica gel and lead to more symmetrical spots and peaks.
Q4: I am having difficulty separating my product from a very non-polar impurity. What should I do?
A4: If you are dealing with a non-polar impurity that co-elutes with your product, you can try a few strategies:
-
Use a less polar eluent system: Start with a very non-polar solvent system, such as pure hexanes or a high hexane-to-dichloromethane ratio, and run a very slow, shallow gradient. This can improve the separation of compounds with very similar polarities.
-
Recrystallization: This is often the best method to separate compounds with similar polarities. Experiment with different solvent systems (see the Recrystallization Protocol below) to find one where the impurity is either much more or much less soluble than your desired product.
Q5: My purified this compound has a yellowish tint. How can I remove the color?
A5: A yellowish tint can be due to trace amounts of highly conjugated or oxidized impurities.
-
Activated Charcoal: You can try treating a solution of your compound with a small amount of activated charcoal. Dissolve the compound in a suitable solvent (like dichloromethane (B109758) or toluene), add a spatula tip of activated charcoal, heat gently for a few minutes, and then filter the hot solution through a pad of celite to remove the charcoal. Be aware that this can sometimes lead to a loss of the desired product.
-
Recrystallization: Often, a careful recrystallization is sufficient to exclude the colored impurities into the mother liquor, yielding a white crystalline solid.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using TLC. A good starting point is a mixture of hexane (B92381) and dichloromethane. A gradient elution from a less polar to a more polar solvent system can improve separation. |
| Column overloading. | Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Column packed improperly. | Ensure the silica gel is packed uniformly without any air bubbles or channels. | |
| Product Not Eluting | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, slowly increase the percentage of dichloromethane in hexane. |
| Compound may have degraded on the silica. | While less common for this stable compound, you can test for stability by spotting a solution of the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. | |
| Cracked Silica Bed | The column ran dry. | Always keep the solvent level above the top of the silica gel. |
| Heat generated during elution. | This can happen with very polar solvents but is less likely with the non-polar systems used for this compound. |
Recrystallization
| Problem | Potential Cause | Troubleshooting Steps |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. The melting point of this compound is around 136-140 °C. |
| The solution is supersaturated. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. | |
| No Crystals Form | The solution is not saturated enough. | Boil off some of the solvent to concentrate the solution. |
| The compound is too soluble in the chosen solvent. | Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly. | |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Low Recovery | Too much solvent was used. | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
| The compound is somewhat soluble in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Quantitative Data
| Property | Value |
| Molecular Formula | C₂₄H₁₆BrN |
| Molecular Weight | 398.30 g/mol |
| Melting Point | 136-140 °C[1][2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in dichloromethane, chloroform, toluene (B28343), and THF. Sparingly soluble in hexanes and ethanol (B145695). |
| Typical TLC Rf | ~0.4 in Hexane:Dichloromethane (4:1) |
Experimental Protocols
Column Chromatography Protocol
This protocol is a general guideline for the purification of ~1 gram of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Glass chromatography column (e.g., 40-60 cm length, 2-3 cm diameter)
-
Cotton or glass wool
-
Sand
-
TLC plates, developing chamber, and UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the solution on a TLC plate.
-
Develop the plate in a chamber with a Hexane:Dichloromethane (4:1) eluent.
-
Visualize the spots under a UV lamp. The desired product should be a major spot, and you can assess the separation from impurities. Adjust the solvent ratio if necessary to achieve good separation.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (approx. 30-50 g for 1 g of crude material) in hexane.
-
Pour the slurry into the column and gently tap the column to ensure even packing. Allow the excess solvent to drain until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude material (~1 g) in a minimal amount of dichloromethane (e.g., 2-3 mL).
-
Add a small amount of silica gel (approx. 2-3 g) to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry silica with the adsorbed compound to the top of the packed column.
-
Add a thin layer of sand on top of the sample layer.
-
-
Elution:
-
Carefully add the eluent (start with Hexane:Dichloromethane 9:1 or the optimized solvent system from your TLC analysis) to the top of the column.
-
Apply gentle pressure (using a pump or air line) to start the elution.
-
Collect fractions and monitor the separation by TLC.
-
If the product is eluting too slowly, you can gradually increase the polarity of the eluent (e.g., to Hexane:Dichloromethane 4:1).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a white solid.
-
Recrystallization Protocol
Materials:
-
Purified this compound from column chromatography
-
Erlenmeyer flask
-
Hot plate
-
Ethanol
-
Toluene
-
Hexane
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
A good solvent system for recrystallization is a mixture of toluene and ethanol or toluene and hexane. The compound is soluble in hot toluene and less soluble in ethanol or hexane.
-
-
Dissolution:
-
Place the solid in an Erlenmeyer flask.
-
Add a minimal amount of hot toluene to dissolve the solid completely.
-
-
Crystallization:
-
To the hot toluene solution, add ethanol or hexane dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol or hexane.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Visualizations
Caption: A logical workflow for the purification of this compound.
Caption: Troubleshooting poor separation in column chromatography.
References
degradation mechanisms of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole in OLEDs
Technical Support Center: 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
This technical support center provides researchers, scientists, and development professionals with troubleshooting guides and frequently asked questions regarding the use and degradation of this compound in Organic Light-Emitting Diode (OLED) applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, linking observable phenomena to potential degradation mechanisms of the carbazole-based material.
Q1: My OLED device's brightness is decaying much faster than expected. What could be the cause related to the this compound material?
A rapid decrease in luminance is a primary indicator of device degradation.[1] When using this compound, this can be attributed to several intrinsic factors:
-
Material Instability: The carbazole (B46965) core, while providing good charge transport, can be susceptible to degradation under electrical stress.[2][3] The primary weak points in the molecule are likely the Carbon-Nitrogen (C-N) bond of the carbazole and the Carbon-Bromine (C-Br) bond.
-
Formation of Quenchers: Degradation of the material can create chemical species that act as luminescence quenchers or non-radiative recombination centers, reducing the device's efficiency.[1][4] These defects are formed within the device and interfere with the light-emission process.[1]
-
Charge Carrier Imbalance: Degradation can alter the charge transport properties of the material, leading to an imbalance of holes and electrons in the emissive layer. This reduces the rate of exciton (B1674681) formation and, consequently, light output.[4]
Q2: I've noticed an increase in the operating voltage required to achieve the same brightness. How does this relate to the degradation of the carbazole host?
An increase in operating voltage is a classic sign of OLED degradation and is often coupled with luminance loss.[5] This phenomenon suggests:
-
Formation of Charge Traps: Chemical degradation of this compound can create deep charge traps within the emissive layer.[1][6] These traps capture charge carriers (holes or electrons), impeding their movement and increasing the device's overall impedance. More voltage is then required to push current through the device.
-
Interfacial Degradation: Degradation may not be uniform and could be pronounced at the interfaces between the carbazole-containing layer and adjacent layers. This can create energy barriers that hinder charge injection, necessitating a higher voltage.[7]
Q3: The emission color of my device is shifting over time. Is this related to the this compound?
Yes, a change in the emission spectrum can be related to the degradation of the host material.
-
Formation of Emissive Byproducts: The cleavage of C-N or C-Br bonds can lead to the formation of radical species. These radicals can react further to create new molecules (degradation byproducts) that have their own emissive properties at different wavelengths, thus altering the overall color output of the device.[4]
-
Shift in the Recombination Zone: As the material degrades, the region where electrons and holes recombine (the recombination zone) can shift. If this zone moves into an adjacent layer with different emissive properties, it can introduce parasitic emission and change the perceived color.
Summary of Troubleshooting Scenarios
| Observed Issue | Potential Cause Related to Material Degradation | Suggested Action |
| Rapid Luminance Decay | Material decomposition (C-N or C-Br bond cleavage), formation of non-radiative recombination centers.[1][4][7] | Perform accelerated lifetime testing to quantify decay. Analyze degraded device with HPLC-MS to identify byproducts.[8] |
| Increased Operating Voltage | Creation of deep charge traps, increased device impedance.[1][6] | Characterize the current-voltage-luminance (J-V-L) relationship over time. Use techniques like transient electroluminescence.[6] |
| Color Shift (Change in EL Spectrum) | Formation of new emissive degradation products, shift in the exciton recombination zone. | Measure the electroluminescence spectrum at various stages of the device's life. |
| Growth of Dark Spots | Localized material degradation, often initiated by pinholes or impurities allowing ingress of moisture and oxygen.[9] | Improve substrate cleaning and encapsulation processes. Operate and store devices in an inert atmosphere (glovebox). |
Frequently Asked Questions (FAQs)
Q1: What are the most likely chemical degradation pathways for this compound in an OLED?
While specific studies on this exact molecule are limited, based on extensive research on similar carbazole-based materials, two primary degradation pathways are proposed:[3][4][7]
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C-N Bond Cleavage: The exocyclic C-N bond connecting the phenyl group to the carbazole nitrogen is a known weak point in many carbazole-based host materials.[7] Under electrical stress and exciton-polaron interactions, this bond can dissociate, leading to the formation of radical fragments.
-
C-Br Bond Cleavage: The carbon-bromine bond is also a potential site for homolytic cleavage. The bromine atom is often used as a reactive site in synthesis, indicating a relatively weaker bond that could break under the harsh operating conditions inside an OLED.[10][11]
The diagram below illustrates these proposed initial degradation steps.
Q2: How can I experimentally verify the degradation of this material?
A combination of electrical testing and chemical analysis is required. A typical workflow involves:
-
Fabricate and Test: Create OLED devices and measure their initial performance (J-V-L curves, efficiency, emission spectrum).
-
Accelerated Aging: Stress the device under a constant current or voltage in a controlled environment to accelerate degradation.[8] Monitor the luminance decay and voltage rise over time.
-
Post-Mortem Analysis: After significant degradation, carefully disassemble the device in an inert environment. Extract the organic layers using a suitable solvent.
-
Chemical Identification: Use techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to separate and identify the components of the degraded film, allowing for the detection of molecular fragments and reaction byproducts.[8][12]
The diagram below outlines a comprehensive workflow for this analysis.
Q3: What analytical techniques are best for identifying degradation products?
Several advanced analytical techniques are employed to study OLED degradation.[1] The choice depends on the specific information required.
| Technique | Information Provided | Advantages | Limitations |
| HPLC-MS | Separation and identification of soluble chemical byproducts.[8] | High sensitivity and specificity for molecular identification. | Requires device destruction and dissolution of layers. |
| TOF-SIMS | Elemental and molecular composition at different depths of the device stack.[12] | High surface sensitivity and depth profiling capability. | Can be destructive and quantification can be challenging. |
| PL/EL Spectroscopy | Changes in light emission properties, indicating formation of new emissive species.[12] | Non-destructive, can be performed in-situ during aging. | Does not directly identify the chemical structure of non-emissive defects. |
| FTIR/Raman Spectroscopy | Changes in chemical bonds and functional groups. | Provides information on molecular structure changes. | Sensitivity can be low for trace amounts of degradation products. |
Experimental Protocols
Protocol 1: Accelerated Lifetime Testing
Objective: To measure the operational stability of an OLED device by monitoring its luminance decay under constant electrical stress.
Methodology:
-
Setup: Place the encapsulated OLED device in a light-tight test chamber with controlled temperature. Connect the device to a source measure unit (SMU). A photodiode should be positioned to measure the device's light output.
-
Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics of the device to establish a baseline (T=0) performance. Record the initial electroluminescence spectrum.
-
Constant Current Stress: Apply a constant DC current density to the device (e.g., 10 mA/cm², 50 mA/cm², or 100 mA/cm²). The chosen density should be high enough to induce degradation within a reasonable timeframe.
-
Data Logging: Continuously monitor and record the device's luminance (L) and voltage (V) as a function of time (t).
-
Analysis: Plot the normalized luminance (L/L₀) versus time. The lifetime, often denoted as LT50 or LT95, is the time it takes for the luminance to drop to 50% or 95% of its initial value.[1]
Protocol 2: Post-Mortem Analysis via HPLC-MS
Objective: To identify chemical degradation products from the organic layers of a stressed OLED.
Methodology:
-
Device Selection: Use a device that has undergone significant degradation from Protocol 1 and a pristine (unstressed) device as a control.
-
De-capsulation: Transfer the devices into an inert atmosphere glovebox. Carefully remove the encapsulation layer (e.g., glass lid and epoxy) and the metal cathode (e.g., by peeling or gentle scraping) to expose the organic layers.
-
Extraction: Scrape the organic material from the substrate onto a clean surface. Alternatively, rinse the substrate with a small volume of a high-purity HPLC-grade solvent (e.g., dichloromethane (B109758) or chloroform) that can dissolve the organic materials. Collect the solvent in a clean vial.
-
Sample Preparation: Filter the resulting solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter. Concentrate the sample if necessary by carefully evaporating the solvent under a stream of nitrogen.
-
HPLC-MS Analysis: Inject the prepared sample into an HPLC-MS system.
-
HPLC: Use a suitable column (e.g., C18) and solvent gradient to separate the different chemical components based on their polarity and size.
-
MS: As components elute from the HPLC column, they are ionized and analyzed by the mass spectrometer, which provides mass-to-charge ratio data.
-
-
Data Interpretation: Compare the chromatograms and mass spectra of the degraded sample with the pristine control. New peaks in the degraded sample correspond to degradation products. Use the mass spectra to deduce the molecular weights and fragmentation patterns to identify their chemical structures.[8]
Troubleshooting Logic Diagram
If you encounter a failing device, the following logic tree can help guide your investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Influence of host materials on degradation of phosphorescent organic light-emitting diodes under electrical stress - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. oled-info.com [oled-info.com]
Technical Support Center: Photochemical Stability of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and improving the photochemical stability of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS: 1028647-93-9) is a carbazole (B46965) derivative with a molecular formula of C24H16BrN.[1] Carbazole-based compounds are known for their excellent thermal and photochemical stability, high hole-transporting mobility, and strong luminescence.[2] Due to these properties, they are widely used in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.[2][3] The specific substitutions on this molecule, a bromophenyl group at the 3-position and a phenyl group at the 9-position, are intended to tune its electronic and photophysical properties for specific applications.
Q2: What does "photochemical stability" mean for this compound and why is it important?
A2: Photochemical stability refers to the ability of a molecule to resist degradation upon exposure to light. For this compound, this is critical because its applications in optoelectronic devices and as a fluorescent probe rely on its consistent performance over time. Photodegradation can lead to a loss of fluorescence, a decrease in charge transport efficiency, and the formation of unwanted byproducts that can impair device performance and longevity.
Q3: What are the likely photodegradation pathways for this compound?
A3: Based on studies of similar halogenated carbazoles, a primary photodegradation pathway is likely the homolytic cleavage of the carbon-bromine (C-Br) bond upon photoexcitation.[4] This process can be initiated from both the singlet and triplet excited states of the molecule. The resulting carbazole radical can then undergo further reactions, such as hydrogen abstraction from the solvent or dimerization. Another potential degradation pathway involves reactions with reactive oxygen species (ROS) if the experiments are conducted in the presence of oxygen.
Troubleshooting Guide
Issue: Rapid loss of fluorescence intensity during spectroscopic measurements.
| Possible Cause | Troubleshooting Step |
| Photobleaching | - Reduce the excitation light intensity. - Decrease the exposure time. - Use a neutral density filter to attenuate the excitation source. |
| Solvent Effects | - Degas the solvent thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can quench fluorescence and participate in photodegradation.[5] - Choose a solvent with high photostability and minimal interaction with the excited state of the carbazole. |
| Concentration Effects | - Investigate the effect of concentration. High concentrations can sometimes lead to aggregation-induced quenching or bimolecular degradation pathways. |
| Presence of Quenchers | - Ensure the purity of the compound and the solvent. Impurities can act as quenchers. - Be aware of potential quenching by components in the experimental setup (e.g., certain types of cuvette material). |
Issue: Inconsistent results in photodegradation quantum yield measurements.
| Possible Cause | Troubleshooting Step |
| Inaccurate Photon Flux Measurement | - Recalibrate the actinometer used to measure the photon flux of the light source. - Ensure the geometry of the actinometer and the sample cuvette relative to the light source is identical. |
| Fluctuations in Light Source Intensity | - Allow the lamp to warm up and stabilize before starting the experiment. - Use a power meter to monitor the lamp output during the experiment. |
| Inner Filter Effects | - Keep the absorbance of the sample low (typically < 0.1) at the excitation wavelength to ensure uniform light absorption throughout the solution. |
| Formation of Photoproducts that Absorb at the Excitation Wavelength | - Monitor the full absorption spectrum over time. - If photoproducts interfere, calculate the quantum yield based on the initial rate of degradation. |
Experimental Protocols
Protocol 1: Determination of Photodegradation Quantum Yield
This protocol outlines the determination of the photodegradation quantum yield (Φd) using a chemical actinometer.
1. Preparation of Actinometer Solution:
- Prepare a fresh solution of a well-characterized chemical actinometer, such as potassium ferrioxalate.
2. Measurement of Photon Flux (I₀):
- Fill a cuvette with the actinometer solution and irradiate it with the same light source and geometry as will be used for the sample.
- Measure the change in absorbance of the actinometer at the appropriate wavelength over a set period.
- Calculate the photon flux (in moles of photons per unit time) based on the known quantum yield of the actinometer.
3. Sample Preparation:
- Prepare a solution of this compound in a photostable, degassed solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength.
4. Irradiation and Monitoring:
- Place the sample cuvette in the irradiation setup.
- Irradiate the sample and record the UV-Vis absorption spectrum at regular time intervals.
5. Calculation of Quantum Yield:
- Determine the initial rate of disappearance of the starting material from the change in absorbance over time.
- The photodegradation quantum yield is calculated using the following formula: Φd = (moles of compound degraded) / (moles of photons absorbed)
Protocol 2: Identification of Photodegradation Products
This protocol describes a method to identify the products formed during the photodegradation of the target compound.
1. Preparative Scale Photolysis:
- Prepare a larger volume of a more concentrated solution of this compound.
- Irradiate the solution for a sufficient time to achieve significant degradation (e.g., 50% conversion as monitored by UV-Vis or HPLC).
2. Sample Work-up:
- Remove the solvent under reduced pressure.
- The resulting residue contains the remaining starting material and the photoproducts.
3. Separation and Identification:
- Use high-performance liquid chromatography (HPLC) to separate the components of the mixture.
- Collect the fractions corresponding to the different photoproducts.
- Identify the structure of the isolated products using techniques such as:
- Mass Spectrometry (MS): To determine the molecular weight of the products.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. The absence of bromine signals in the mass spectrum and the appearance of new aromatic proton signals in the NMR would support the C-Br cleavage pathway.
Data Presentation
Table 1: Photophysical Data of Related Carbazole Derivatives
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Reference |
| 9-Phenylcarbazole | Acetonitrile | 292, 335 | 350, 365 | 0.15 | [6] |
| 3,6-Di-tert-butyl-9-phenyl-9H-carbazole | Toluene | 305, 345 | 360, 375 | ~0.8 | [7] |
| 3,6-Di(4-formylphenyl)-9-hexyl-9H-carbazole | Dichloromethane | 365 | 450 | 0.95 | [8] |
| 3,6-Dibromo-9-octyl-9H-carbazole | Dichloromethane | 306 | 360 | - | [9] |
Visualizations
Diagram 1: Proposed Photodegradation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 4. Aqueous photodegradation of the benzophenone fungicide metrafenone: Carbon-bromine bond cleavage mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
solubility issues with 3-(4-Bromophenyl)-9-phenyl-9H-carbazole in device fabrication
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues with 3-(4-Bromophenyl)-9-phenyl-9H-carbazole encountered during device fabrication.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on available data and the chemical structure of the molecule, this compound is soluble in a range of common organic solvents. A supplier of this compound indicates its solubility in toluene (B28343) and dichloromethane.[1] For a related compound, 9-(4-Bromophenyl)-9H-carbazole, toluene and chloroform (B151607) (CDCl₃) have been used for dissolution and crystal growth, suggesting good solubility.[2] Generally, chlorinated solvents and aromatic hydrocarbons are good starting points.
Q2: What is the typical appearance and melting point of this compound?
A2: this compound is typically a solid, appearing as a powder.[3][4] Its melting point is reported to be in the range of 136.0 to 140.0 °C.[3][5][6]
Q3: Are there any known safety precautions for handling this material?
A3: Yes, standard laboratory safety practices should be followed. This includes handling the compound in a well-ventilated area and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses to avoid skin and eye contact.[3]
Solubility Data
| Solvent | Chemical Formula | Boiling Point (°C) | Estimated Solubility (mg/mL) at 25°C |
| Toluene | C₇H₈ | 111 | ~15 |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | ~25 |
| Chloroform | CHCl₃ | 61 | ~30 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | ~10 |
| Chlorobenzene | C₆H₅Cl | 132 | ~12 |
Experimental Protocols
Protocol for Preparing a 10 mg/mL Solution for Spin Coating
This protocol outlines the steps for preparing a solution of this compound suitable for thin-film deposition via spin coating for applications such as Organic Field-Effect Transistors (OFETs).
Materials:
-
This compound powder
-
High-purity solvent (e.g., Chloroform, >99.8%)
-
Small volume glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Hot plate with temperature control
-
Volumetric flasks and pipettes
-
0.2 µm PTFE syringe filters
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound powder and transfer it to a clean, dry glass vial.
-
Solvent Addition: Add 1 mL of chloroform to the vial using a calibrated pipette.
-
Dissolution:
-
Place a small magnetic stir bar in the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial on a magnetic stirrer set to a moderate speed (e.g., 300 rpm).
-
If the compound does not fully dissolve at room temperature after 30 minutes, gently heat the solution on a hot plate to 40-50°C while stirring. Caution: Ensure the vial is not sealed airtight when heating to avoid pressure buildup.
-
-
Cooling and Filtration:
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Visually inspect the solution for any undissolved particles or aggregates.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Storage: If not used immediately, store the solution in a tightly sealed vial in a dark, cool place. Solution stability should be monitored, as aggregation can occur over time.
Troubleshooting Guide for Device Fabrication
Below is a troubleshooting guide addressing common issues related to the solubility of this compound during device fabrication.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | - Insufficient solvent volume.- Low solvent power.- Impurities in the material. | - Increase the solvent volume.- Try a different solvent with higher dissolving power (e.g., chloroform over toluene).- Gently heat the solution while stirring.- Ensure the starting material is of high purity. |
| Precipitation/Crystallization in Solution | - Solution is supersaturated.- Decrease in temperature.- Solution instability over time. | - Prepare fresh solutions before use.- Store solutions at a constant, slightly elevated temperature if necessary.- Filter the solution again before use. |
| Poor Film Quality (e.g., pinholes, aggregates) | - Incomplete dissolution leading to particulates.- Aggregation of the material in solution.- Incompatible solvent causing dewetting. | - Ensure complete dissolution and filter the solution.- Use a solvent in which the material has good solubility and stability.- Optimize the spin coating parameters (speed, acceleration, time).- Consider using a solvent mixture to improve film morphology. |
| Inconsistent Device Performance | - Variations in film thickness and morphology due to solubility issues.- Presence of aggregates acting as charge traps. | - Strictly control the solution preparation process.- Monitor solution age and filter before each use.- Characterize film morphology (e.g., using AFM) to correlate with device performance. |
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for solubility issues.
Experimental Workflow for Solution Preparation and Spin Coating
Caption: Experimental workflow for solution preparation and spin coating.
References
Technical Support Center: Preventing Aggregation of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole in Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Bromophenyl)-9-phenyl-9H-carbazole. The focus is on preventing molecular aggregation in thin films to ensure optimal performance in experimental applications.
Troubleshooting Guides
Issue 1: Poor Film Quality - Visible Aggregates, Pinholes, or Rough Surface
Question: My spin-coated or evaporated thin film of this compound shows visible aggregates, pinholes, or has a rough surface morphology. How can I improve the film quality?
Answer: Poor film quality is often a result of suboptimal deposition parameters or contamination. Here’s a step-by-step troubleshooting guide:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor thin film quality.
Detailed Explanations:
-
Solution Quality: Ensure that the this compound is fully dissolved in the chosen solvent. Undissolved particles will act as nucleation sites for aggregation. Filter the solution through a 0.2 µm PTFE filter before use to remove any particulate matter.
-
Spin Coating Parameters: The speed and duration of the spin coating process significantly impact film thickness and uniformity.[1][2][3]
-
Higher spin speeds (3000-5000 rpm) generally result in thinner, more uniform films, which can reduce the likelihood of aggregation.
-
A two-step spin process (a slow step for spreading followed by a high-speed step for thinning) can also improve film quality.
-
-
Solvent System: The choice of solvent is critical in controlling the solubility and drying rate, which in turn affects the film morphology.
-
Good Solvents: Solvents like chloroform, toluene, and chlorobenzene (B131634) are commonly used for carbazole (B46965) derivatives.[4] A solvent in which the compound has good solubility will promote a more uniform film.
-
Drying Rate: A solvent that evaporates too quickly can lead to the rapid formation of aggregates. Conversely, a very slow evaporation rate can also sometimes lead to larger crystal domains. Experiment with solvents having different boiling points.
-
Solvent Mixtures: Using a mixture of a good solvent and a poor solvent can sometimes help to control the aggregation process.
-
-
Annealing:
-
Thermal Annealing: Heating the film after deposition can provide the molecules with enough energy to rearrange into a more ordered, thermodynamically stable state. However, the temperature and time must be carefully controlled, as excessive annealing can promote the growth of large aggregates.[5]
-
Solvent Vapor Annealing: Exposing the film to a solvent vapor atmosphere can also induce molecular rearrangement and improve film quality.[6][7][8]
-
-
Substrate Preparation: A clean and smooth substrate is essential for good film formation.
-
Cleaning Protocol: A standard procedure involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326).[4]
-
Surface Energy: Plasma treatment or deposition of a self-assembled monolayer (SAM) can modify the substrate's surface energy to improve wetting and promote more uniform film growth.
-
Issue 2: Spectroscopic Evidence of Aggregation (e.g., Broadened or Shifted UV-Vis/PL Spectra)
Question: My thin film appears uniform, but its UV-Vis absorption or photoluminescence (PL) spectrum is broadened or red-shifted compared to the solution spectrum, suggesting aggregation. How can I prevent this?
Answer: Spectroscopic changes are a sensitive indicator of intermolecular interactions and aggregation. To minimize these effects, you need to control the molecular packing on the nanoscale.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for spectroscopic evidence of aggregation.
Detailed Explanations:
-
Lower Solution Concentration: Using a more dilute solution for spin coating can increase the distance between molecules as the film forms, thereby reducing the chance of aggregation.
-
Modify Annealing Conditions:
-
Thermal Annealing: If you are currently using thermal annealing, try reducing the temperature or the duration. The goal is to provide enough energy for local ordering without inducing large-scale aggregation. A temperature range of 70°C to 160°C has been shown to affect the optical properties of carbazole-based films.[5]
-
Solvent Vapor Annealing: This technique can be a gentler way to improve film morphology. The choice of solvent vapor is crucial; a solvent that swells the film without fully dissolving it is ideal.
-
-
Introduce a Host Matrix: Dispersing this compound in an inert polymer matrix, such as polystyrene (PS) or polymethyl methacrylate (B99206) (PMMA), is a very effective way to physically separate the molecules and prevent aggregation. This is a common technique in the fabrication of organic light-emitting diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound for thin film deposition?
A1: Common solvents for carbazole derivatives include chloroform, toluene, and chlorobenzene.[4] The choice will depend on the desired evaporation rate and the specific deposition technique. It is recommended to test different solvents to find the optimal one for your experimental setup.
Q2: What is a typical concentration range for spin coating solutions of this material?
A2: A typical concentration range is 5-15 mg/mL.[4] The exact concentration will influence the final film thickness and should be optimized in conjunction with the spin speed.
Q3: What are recommended starting parameters for spin coating?
A3: A good starting point is a spin speed of 2000-4000 rpm for 30-60 seconds.[4] Subsequent baking at 80-100°C for 10-20 minutes is often necessary to remove residual solvent.[4]
Q4: How does thermal annealing affect the aggregation of this compound?
A4: Thermal annealing can have a dual effect. It can promote the formation of more ordered, crystalline domains, which may be desirable for some applications like organic field-effect transistors (OFETs). However, if not carefully controlled, it can also lead to the growth of large, undesirable aggregates that can act as charge traps or quenching sites.[5] The optimal annealing temperature and time must be determined experimentally. For some carbazole derivatives, annealing temperatures between 70°C and 160°C have been shown to influence film properties.[5]
Q5: How can I characterize the aggregation in my thin films?
A5: A combination of techniques is typically used:
-
Atomic Force Microscopy (AFM): Provides a direct visualization of the film's surface morphology, allowing you to identify aggregates and measure surface roughness.
-
UV-Vis Absorption Spectroscopy: Aggregation can lead to a broadening or a shift (typically a red-shift for J-aggregates or a blue-shift for H-aggregates) of the absorption peaks compared to the solution spectrum.[9]
-
Photoluminescence (PL) Spectroscopy: Similar to UV-Vis, aggregation can cause a shift in the emission spectrum and can also lead to fluorescence quenching.
-
X-ray Diffraction (XRD): Can be used to assess the crystallinity of the film. Sharp diffraction peaks indicate a higher degree of order.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for depositing and treating thin films of carbazole derivatives to control aggregation. Note that these are starting points, and optimization for this compound is recommended.
Table 1: Spin Coating Parameters for Carbazole Derivatives
| Parameter | Range | Effect on Film | Reference |
| Solvent | Chloroform, Toluene, Chlorobenzene | Influences solubility and drying rate | [4] |
| Concentration | 5-15 mg/mL | Higher concentration generally leads to thicker films | [4] |
| Spin Speed | 2000-4000 rpm | Higher speed results in thinner films | [3][4] |
| Spin Time | 30-60 s | Affects solvent evaporation and film thinning | [4] |
| Baking Temperature | 80-100 °C | Removes residual solvent | [4] |
| Baking Time | 10-20 min | Ensures complete solvent removal | [4] |
Table 2: Thermal Annealing Parameters for Carbazole-Based Films
| Parameter | Range | Potential Effect on Aggregation | Reference |
| Annealing Temperature | 70-160 °C | Can increase or decrease aggregation depending on the specific temperature and material | [5] |
| Annealing Time | 10-30 min | Longer times can promote the growth of larger aggregates | |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents degradation of the material at elevated temperatures |
Experimental Protocols
Protocol 1: Spin Coating of this compound
Objective: To deposit a uniform thin film of this compound with minimal aggregation.
Materials:
-
This compound
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Solvent (e.g., Chloroform, high purity)
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Substrates (e.g., glass, silicon, or ITO-coated glass)
-
Syringe filters (0.2 µm PTFE)
-
Spin coater
-
Hotplate
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Optional: Treat the substrates with oxygen plasma for 5 minutes to improve surface wettability.
-
Solution Preparation: a. Prepare a solution of this compound in the chosen solvent at a concentration of 10 mg/mL. b. Gently warm and stir the solution until the material is fully dissolved. c. Allow the solution to cool to room temperature. d. Filter the solution using a 0.2 µm PTFE syringe filter.
-
Spin Coating: a. Place the cleaned substrate on the spin coater chuck and ensure it is centered. b. Dispense a small amount of the solution onto the center of the substrate to cover about two-thirds of the surface. c. Start the spin coater. A suggested two-step program is: i. 500 rpm for 10 seconds (for spreading). ii. 3000 rpm for 40 seconds (for thinning).
-
Baking: a. Carefully transfer the coated substrate to a hotplate pre-heated to 90°C. b. Bake the film for 15 minutes in an inert atmosphere (e.g., a glovebox) to remove any residual solvent. c. Allow the substrate to cool down to room temperature before further characterization or use.
Protocol 2: Thermal Annealing of Thin Films
Objective: To improve the molecular ordering of the thin film while avoiding large-scale aggregation.
Materials:
-
Thin film of this compound on a substrate.
-
Hotplate with precise temperature control.
-
Inert atmosphere environment (e.g., glovebox or tube furnace with nitrogen flow).
Procedure:
-
Place the substrate with the thin film on the hotplate inside the inert atmosphere chamber.
-
Set the desired annealing temperature (e.g., start with 110°C).
-
Allow the temperature to stabilize.
-
Anneal for a specific duration (e.g., 20 minutes).[5]
-
Turn off the hotplate and allow the film to cool down slowly to room temperature within the inert atmosphere.
-
Characterize the film to assess the effect of annealing on aggregation and morphology. Repeat the process with different temperatures and times to find the optimal conditions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. techno-press.org [techno-press.org]
- 3. ossila.com [ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Self-assembly of carbazole-based dendrimers by solvent vapor annealing: from fibers to spherulites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent Vapor Annealing for Controlled Pore Expansion of Block Copolymer-Assembled Inorganic Mesoporous Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
troubleshooting low device efficiency with 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Bromophenyl)-9-phenyl-9H-carbazole in the context of organic electronic devices. Low device efficiency is a common challenge, and this guide offers a structured approach to identifying and resolving potential issues.
Troubleshooting Guides
Low device efficiency when using this compound can stem from several factors, including material purity, device architecture, and fabrication processes. Below are question-and-answer guides to address specific problems.
Issue 1: Low External Quantum Efficiency (EQE)
Question: My device utilizing this compound as a host or transport layer exhibits significantly lower EQE than expected. What are the likely causes and how can I troubleshoot this?
Answer: Low EQE is a multifaceted issue. A systematic approach, as outlined below, is crucial for diagnosis and resolution.
Potential Causes and Troubleshooting Steps:
-
Material Purity: Impurities in the organic materials can act as charge traps or non-radiative recombination centers, quenching luminescence and reducing efficiency.[1]
-
Troubleshooting:
-
Purification: Purify the this compound using temperature-gradient sublimation or recrystallization from an appropriate solvent system (e.g., toluene/hexane).
-
Analysis: Verify the purity using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥97% is often essential for good performance.[2][3]
-
-
-
Suboptimal Device Architecture: The thickness of the various layers in an OLED is critical for balanced charge injection and transport.
-
Troubleshooting:
-
Layer Thickness Optimization: Systematically vary the thickness of the layer containing this compound to achieve an optimal balance between charge transport and recombination.
-
Energy Level Alignment: Ensure proper energy level alignment between the this compound layer and adjacent layers (hole transport layer - HTL, electron transport layer - ETL) to facilitate efficient charge injection.
-
-
-
Inefficient Charge Balance: An imbalance in the flux of holes and electrons reaching the emissive layer leads to charge carrier leakage and reduced recombination efficiency.
-
Troubleshooting:
-
Adjusting Transport Layer Thickness: Modify the thickness of the HTL and ETL to better balance charge carrier mobilities.
-
Charge Blocking Layers: Introduce electron-blocking layers (EBLs) or hole-blocking layers (HBLs) to confine charge carriers within the emissive layer.
-
-
-
Triplet Exciton Quenching (in Phosphorescent OLEDs): If using this compound as a host for a phosphorescent emitter, quenching of triplet excitons can severely limit efficiency.
-
Troubleshooting:
-
Triplet Energy Level: Ensure the triplet energy of the this compound host is higher than that of the phosphorescent guest to prevent energy back-transfer.
-
Dopant Concentration: Optimize the doping concentration of the phosphorescent emitter to minimize triplet-triplet annihilation (TTA).
-
-
Issue 2: Poor Device Stability and Short Lifetime
Question: My device shows rapid degradation in performance during operation. What could be causing this instability?
Answer: Device degradation is often linked to the chemical and morphological instability of the organic materials under electrical stress and heat.
Potential Causes and Troubleshooting Steps:
-
Material Degradation: Carbazole-based materials can be susceptible to degradation mechanisms such as dimerization, C-N bond cleavage, and aggregation, which can be accelerated by the presence of excitons and polarons during device operation.
-
Troubleshooting:
-
High Purity Materials: Use of ultra-high purity materials is the first line of defense against degradation, as impurities can catalyze decomposition reactions.
-
Inert Atmosphere: Fabricate and encapsulate devices in a high-purity inert atmosphere (e.g., a glovebox with low oxygen and moisture levels) to prevent degradation from environmental factors.
-
-
-
Morphological Instability: Thin films of organic materials can crystallize or undergo other morphological changes when subjected to the heat generated during device operation (Joule heating), leading to performance degradation.
-
Troubleshooting:
-
Thermal Annealing: A post-fabrication annealing step can improve the morphological stability of the organic layers. However, the annealing temperature and duration must be carefully optimized, as excessive heat can be detrimental.
-
Material Blends: Blending this compound with other stable materials can sometimes improve the morphological stability of the film.
-
-
-
Interfacial Instability: Degradation can occur at the interfaces between different organic layers or between organic layers and the electrodes.
-
Troubleshooting:
-
Interlayers: The use of thin interlayer materials can improve interfacial stability and charge injection.
-
Optimized Deposition: Ensure clean and smooth interfaces by optimizing the deposition process (e.g., deposition rate, substrate temperature).
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the thickness of a this compound layer in an OLED?
A1: A typical starting thickness for a host or charge transport layer in a small molecule OLED is in the range of 20-50 nm. The optimal thickness will depend on the specific device architecture and the properties of the other materials used.
Q2: How does the bromine substitution in this compound affect its properties?
A2: The bromine atom serves as a reactive site for further functionalization, such as through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). This allows for the synthesis of more complex molecules with tailored electronic and photophysical properties. Electronegative substituents like bromine can also influence the HOMO and LUMO energy levels of the molecule.
Q3: What are the key material properties to consider when selecting a host material to be used with this compound?
A3: When using this compound in conjunction with another host material or as a guest, consider the following:
-
Energy Level Alignment: The HOMO and LUMO energy levels should be compatible to ensure efficient charge transfer and prevent charge trapping at the interface.
-
Triplet Energy (for PhOLEDs): The host material should have a higher triplet energy than the phosphorescent guest.
-
Miscibility and Morphology: The materials should form a stable and uniform blend to prevent phase separation and ensure good film quality.
Data Presentation
While specific performance data for devices using this compound is not widely published, the following table provides a summary of typical performance metrics for OLEDs based on similar carbazole (B46965) derivatives to serve as a benchmark.
| Device Parameter | Typical Range for Carbazole-Based Hosts | Factors Influencing Performance |
| External Quantum Efficiency (EQE) | 5 - 25% | Purity of materials, device architecture, dopant concentration, light outcoupling. |
| Turn-on Voltage | 3 - 6 V | Layer thicknesses, energy barriers for charge injection, charge carrier mobilities. |
| Maximum Luminance | > 10,000 cd/m² | Charge injection efficiency, radiative recombination rate, thermal management. |
| Operational Lifetime (LT50) | 100s to >10,000s of hours | Material stability, encapsulation quality, driving current density. |
Experimental Protocols
Protocol 1: Purification of this compound by Sublimation
-
Apparatus Setup: Use a temperature-gradient sublimation system under high vacuum (<10⁻⁵ Torr).
-
Sample Loading: Place the crude this compound in the sublimation source zone.
-
Sublimation Conditions: Gradually heat the source zone to a temperature where the material starts to sublime (typically determined by thermogravimetric analysis, TGA). A temperature gradient is maintained along the sublimation tube.
-
Collection: The purified material will deposit in a cooler zone of the tube, while impurities with different volatilities will deposit in other zones or remain in the source.
-
Recovery: After cooling the system to room temperature, carefully collect the purified crystalline material from the appropriate zone under an inert atmosphere.
Protocol 2: Fabrication of a Multilayer OLED Device
-
Substrate Cleaning:
-
Sequentially clean ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the deposition chamber to improve the ITO work function.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum. A typical device structure might be:
-
Hole Injection Layer (HIL): e.g., 10 nm of HATCN
-
Hole Transport Layer (HTL): e.g., 40 nm of NPB
-
Emissive Layer (EML): 20 nm of this compound doped with a suitable phosphorescent emitter (e.g., 6-10% Ir(ppy)₃).
-
Electron Transport Layer (ETL): e.g., 30 nm of TPBi
-
Electron Injection Layer (EIL): e.g., 1 nm of LiF
-
Cathode: e.g., 100 nm of Al
-
-
-
Encapsulation:
-
Transfer the fabricated devices to an inert atmosphere glovebox.
-
Encapsulate the devices using a glass lid and a UV-curable epoxy to protect against moisture and oxygen ingress.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting low device efficiency.
Caption: A typical experimental workflow from material synthesis to device testing.
References
impact of impurities in 3-(4-Bromophenyl)-9-phenyl-9H-carbazole on performance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Bromophenyl)-9-phenyl-9H-carbazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and application of this compound, with a focus on the impact of impurities on performance.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve two key steps: the N-arylation of carbazole (B46965) to form a 9-phenylcarbazole (B72232) intermediate, followed by C-H functionalization or a cross-coupling reaction at the 3-position. The two primary approaches for the C-N bond formation are the Ullmann condensation and the Buchwald-Hartwig amination. For the C-C bond formation at the 3-position, Suzuki-Miyaura cross-coupling is a common strategy.
Q2: What are the primary types of impurities that can arise during the synthesis of this compound?
A2: Impurities can be broadly categorized into three groups:
-
Process-Related Impurities: These include residual starting materials (e.g., unreacted 9H-carbazole, 9-phenyl-9H-carbazole, or aryl halides), byproducts from side reactions (e.g., homocoupling of aryl halides), and residual catalysts (e.g., palladium or copper).
-
Isomeric Impurities: These are molecules with the same chemical formula but different structural arrangements. For instance, trace amounts of carbazole isomers in the starting material can be carried through the synthesis and significantly impact the photophysical properties of the final product.[1][2]
-
Degradation Products: Carbazole derivatives can be susceptible to oxidation and photodegradation, especially under harsh reaction conditions or upon exposure to light and air.[3] This can lead to the formation of various oxidized byproducts.
Q3: How can trace impurities affect the performance of this compound in applications like OLEDs?
A3: Even minute quantities of impurities can have a profound impact on the performance of carbazole derivatives in organic electronics.
-
Residual Metal Catalysts: Palladium nanoparticles, a common residue from cross-coupling reactions, can act as charge traps, leading to poor film quality, low breakdown voltages, and short circuits in devices.[4][5] This can significantly reduce the efficiency and operational lifetime of OLEDs.[6]
-
Isomeric Impurities: Commercial carbazole can contain trace amounts of isomeric impurities which can dramatically alter the luminescent properties of the final product.[1] These isomers can act as charge traps and have been shown to be responsible for the ultralong phosphorescence observed in some carbazole derivatives.[1][2] Synthesizing the same molecules from highly pure carbazole may result in the absence of this phosphorescence.[1]
-
Byproducts and Starting Materials: These impurities can introduce unwanted energy levels within the device architecture, leading to inefficient charge transport and non-radiative recombination, which ultimately lowers the external quantum efficiency (EQE) of the OLED.
Q4: Are there any specific safety precautions I should take when working with this compound and its precursors?
A4: Yes, standard laboratory safety practices should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) of the specific compound.
Troubleshooting Guides
Synthesis and Purification Issues
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield in Suzuki-Miyaura coupling | 1. Inactive catalyst. 2. Poor quality of boronic acid. 3. Inefficient base. 4. Suboptimal reaction temperature. | 1. Use a fresh batch of palladium catalyst and phosphine (B1218219) ligand. Ensure an inert atmosphere is maintained throughout the reaction. 2. Use freshly opened or properly stored boronic acid. Consider using a boronic acid ester for improved stability. 3. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and finely powdered for better reactivity. 4. Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to degradation. |
| Incomplete Ullmann condensation | 1. Insufficiently activated copper catalyst. 2. High reaction temperatures leading to decomposition. 3. Inappropriate solvent. | 1. Use freshly prepared "activated" copper powder or a well-defined copper(I) salt with a suitable ligand (e.g., 1,10-phenanthroline).[7] 2. Modern protocols with ligands often allow for lower reaction temperatures.[7] Avoid excessively high temperatures that can cause degradation. 3. Use high-boiling polar solvents like DMF or NMP, ensuring they are anhydrous.[8] |
| Product discoloration (yellowing) | Oxidation of the carbazole ring. | Minimize exposure of the reaction mixture and the final product to air and light.[3] Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and store the purified product in a dark, cool, and inert environment. |
| Difficulty in removing residual palladium catalyst | Formation of palladium nanoparticles that are difficult to remove by standard chromatography. | 1. Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite to remove bulk palladium residues.[9] 2. Specialized Adsorbents: Use scavengers or specialized silica (B1680970) gels designed to bind and remove palladium. 3. Preparative GPC: Preparative gel permeation chromatography can be effective in separating the polymer/large molecule product from residual catalyst.[10] |
| Peak tailing during silica gel chromatography | The basic nitrogen of the carbazole moiety interacts strongly with the acidic silanol (B1196071) groups on the silica gel surface. | Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent system to neutralize the acidic sites on the silica gel. This will improve the peak shape and separation.[11] |
Performance-Related Issues in OLEDs
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low External Quantum Efficiency (EQE) | 1. Presence of quenching sites from impurities (e.g., residual palladium, byproducts). 2. Mismatch of energy levels due to unknown impurities. | 1. Rigorously purify the this compound to remove all traces of metal catalysts and side products. Use techniques like sublimation for final purification if applicable.[12] 2. Characterize the purity of the material using sensitive analytical techniques like HPLC-MS to identify and quantify any impurities.[13][14] |
| Short device lifetime | 1. Degradation of the material within the device, potentially catalyzed by impurities. 2. Poor morphological stability of the thin film due to impurities. | 1. Ensure the highest possible purity of the material. Even ppm levels of residual catalyst can accelerate degradation. 2. Further purification by sublimation can improve the thermal and morphological stability of the material. |
| Unexplained long-wavelength emission or phosphorescence | Presence of trace isomeric impurities that act as charge traps.[1][2] | If this emission is undesirable, synthesize the carbazole starting material from scratch using methods known to produce high isomeric purity, or use analytical techniques to screen commercial sources for isomeric impurities before use.[1] |
Quantitative Data on Impurity Impact
Table 1: Effect of Residual Palladium on Organic Photovoltaic (OPV) Device Performance
| Pd Concentration (ppm) | Power Conversion Efficiency (PCE) | Fill Factor (FF) |
| 0.1 | 4.55% | 0.58 |
| 238 | 3.29% | 0.49 |
| 2570 | 2.42% | 0.43 |
| Data adapted from a study on PCDTBT:PC70BM organic solar cells, demonstrating the detrimental effect of residual palladium.[6] |
Table 2: Impact of Reintroducing Palladium Catalyst on Organic Electrochemical Transistor (OECT) Mobility
| Material Fraction | Initial Hole Mobility (cm²/Vs) | Hole Mobility after Reintroducing Pd (cm²/Vs) |
| p(g₄T2-TT), Fraction 3 | 6.53 | 3.02 |
| Data adapted from a study on the effect of residual palladium in OECTs.[5] |
Experimental Protocols
Protocol 1: Synthesis of 9-(4-Bromophenyl)-9H-carbazole via Ullmann Condensation
This protocol is a modified Ullmann condensation, which is a common method for N-arylation.
Materials:
-
9H-Carbazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
1 N HCl
-
Ammonia (B1221849) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, combine 9H-carbazole (10 g, 60 mmol), 1,4-dibromobenzene (14.2 g, 60 mmol), CuI (1.14 g, 6 mmol), 18-crown-6 (0.53 g, 2 mmol), and K₂CO₃ (16.6 g, 120 mmol).[15]
-
Add DMPU (2 mL) to the mixture.[15]
-
Heat the reaction mixture to 170°C and stir for 11 hours under a nitrogen atmosphere.[15]
-
Cool the reaction to room temperature and quench with 1 N HCl.[15]
-
Filter the resulting precipitate and wash with ammonia solution and water.[15]
-
The crude solid is then purified by column chromatography on silica gel using hexane as the eluent to yield 9-(4-bromophenyl)-9H-carbazole as a white solid.[15]
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol outlines the C-C bond formation at the 3-position of a pre-synthesized 9-phenyl-3-bromo-9H-carbazole.
Materials:
-
9-Phenyl-3-bromo-9H-carbazole
-
4-Bromophenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 9-phenyl-3-bromo-9H-carbazole (1.0 mmol) and 4-bromophenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).
-
Add an aqueous solution of K₂CO₃ (2 M, 2 mL).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.
Protocol 3: Quantitative Analysis of Impurities by HPLC-MS
This protocol provides a general framework for the analysis of impurities in the final product.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) detector (e.g., Q-TOF or triple quadrupole).
-
C18 reverse-phase column.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile (B52724) or THF) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially with 0.1% formic acid.
-
Gradient: A typical gradient might be 50-100% B over 20 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
-
-
Detection:
-
UV Detector: Monitor at multiple wavelengths corresponding to the absorbance maxima of the product and potential impurities.
-
MS Detector: Operate in both positive and negative ion modes to detect a wide range of impurities. Use full scan mode to identify unknown impurities and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of known impurities against a standard.
-
-
Data Analysis: Integrate the peak areas of the main product and all impurities. Calculate the percentage purity and identify impurities based on their mass-to-charge ratio and fragmentation patterns.
Visualizations
Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: A logical troubleshooting workflow for addressing poor device performance related to material impurities.
References
- 1. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. 3-BroMo-9-(4-broMophenyl)carbazole synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The effect of residual palladium on the performance of organic electrochemical transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Carbazole-Based Materials in OLEDs: Performance Beyond the Precursor
An objective analysis of key carbazole (B46965) derivatives used in high-efficiency Organic Light-Emitting Diodes (OLEDs), supported by experimental data for researchers and scientists in materials science.
While 3-(4-Bromophenyl)-9-phenyl-9H-carbazole is a vital building block in the synthesis of advanced materials for organic electronics, it is not typically incorporated directly into final OLED device structures. Its primary role is that of a chemical intermediate, where the bromophenyl group allows for further molecular engineering to create more complex and functional carbazole derivatives. This guide, therefore, focuses on the performance of three widely-used carbazole derivatives that exemplify the application of such precursors: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), 1,3-Bis(N-carbazolyl)benzene (mCP), and 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA). These materials are benchmarks in the field and are extensively used as host and hole-transporting materials in high-performance OLEDs.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of OLEDs utilizing CBP, mCP, and TCTA. It is important to note that direct comparisons can be complex as performance is highly dependent on the overall device architecture, including the emissive dopant, electron-transporting layer (ETL), and electrode materials.
Table 1: Performance of Carbazole Derivatives as Host Materials in Phosphorescent OLEDs (PhOLEDs)
| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Color |
| CBP | Ir(ppy)₃ (Green) | ~21.2 | ~72 | ~45 | Green |
| mCP | FIrpic (Blue) | ≥ 30 | - | ~45 | Blue |
| TCTA | Green Phosphor | ~19.3 | ~70.5 | ~78.8 | Green |
Table 2: Performance of Carbazole Derivatives as Hole-Transporting Layers (HTLs)
| HTL Material | Device Architecture | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) |
| CBP | Green PhOLED | ~19.9 | ~62.3 | ~53.4 | ~3.0 |
| mCP | Blue PhOLED | ~29.9 | - | - | - |
| TCTA | Green PhOLED | ~20.3 | ~74.6 | - | ~3.2 |
Visualizing the Experimental Workflow and Device Architecture
To understand how these materials are integrated and tested, the following diagrams illustrate a typical OLED device structure and the general experimental workflow.
Caption: A simplified diagram of a multilayer OLED structure.
Caption: General workflow for OLED fabrication and characterization.
Experimental Protocols
The performance data presented in this guide is typically obtained through standardized experimental procedures. Below are detailed methodologies for the key experiments.
1. OLED Fabrication by Vacuum Thermal Evaporation
The fabrication of OLED devices is a multi-step process conducted in a high-vacuum environment to prevent contamination.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with oxygen plasma to enhance the work function of the ITO and improve hole injection.
-
Organic Layer Deposition: The organic layers, including the hole-transporting layer, emissive layer, and electron-transporting layer, are deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rates are carefully controlled (e.g., 1-2 Å/s) to ensure uniform film formation. For the emissive layer, the host and dopant materials are co-evaporated from separate sources.
-
Cathode Deposition: A thin layer of an electron-injecting material (e.g., lithium fluoride, LiF) followed by a thicker layer of a reflective metal (e.g., aluminum, Al) are deposited to form the cathode.
-
Encapsulation: To protect the organic layers from degradation by moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.
2. Device Characterization
-
Current-Voltage-Luminance (I-V-L) Characteristics: The electrical and optical performance of the OLEDs are measured simultaneously using a source meter and a photometer or a calibrated spectrometer. The current density (J) is calculated by dividing the measured current by the active area of the device. The luminance (L) is measured in the forward direction.
-
Efficiency Calculations:
-
Current Efficiency (ηc): Calculated from the luminance and current density using the formula: ηc = L / J.
-
Power Efficiency (ηp): Calculated from the current efficiency and the operating voltage (V) using the formula: ηp = π * ηc / V.
-
External Quantum Efficiency (EQE): This is the ratio of the number of photons emitted from the device to the number of electrons injected. It is measured using a calibrated photodiode and an integrating sphere to capture all emitted light.
-
-
Electroluminescence (EL) Spectra: The emission spectra of the OLEDs at different operating voltages are recorded using a spectroradiometer. This provides information about the color purity and stability of the device.
-
Lifetime Measurement: The operational stability of the device is evaluated by monitoring the time it takes for the initial luminance to decrease to a certain percentage (e.g., 97% (LT97) or 50% (LT50)) under a constant current density.
Discussion of Alternatives
-
CBP: As a host material, CBP is known for its good hole mobility and high triplet energy, which allows for efficient energy transfer to phosphorescent emitters. However, its electron mobility is relatively low, which can lead to an imbalance of charge carriers in the emissive layer.
-
mCP: mCP possesses a very high triplet energy (2.91 eV), making it an excellent host for blue phosphorescent emitters, as it can effectively confine the triplet excitons on the dopant molecules. Similar to CBP, it is primarily a hole-transporting host material.
-
TCTA: TCTA is a versatile material that can function as a hole-transporting layer, an electron-blocking layer, and a host material. Its high triplet energy and good hole-transporting properties make it suitable for high-efficiency phosphorescent OLEDs. The starburst molecular structure of TCTA contributes to its good thermal stability.
The choice of a particular carbazole derivative depends on the specific application and the desired device performance. For instance, mCP is often the preferred host for blue PhOLEDs due to its high triplet energy, while TCTA is a strong candidate for a combined hole-transporting and electron-blocking layer. The continuous development of new carbazole derivatives, often starting from precursors like this compound, aims to further optimize charge transport, energy levels, and device stability to push the boundaries of OLED performance.
A Comparative Guide to 3-(4-Bromophenyl)-9-phenyl-9H-carbazole and Other Carbazole Derivatives in Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Carbazole (B46965) derivatives have emerged as a cornerstone in the development of advanced materials for organic electronics and have shown significant potential in medicinal chemistry. Their rigid, electron-rich structure provides excellent thermal stability and charge-transporting properties, making them ideal candidates for a range of applications. This guide provides a comparative analysis of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole against other notable carbazole derivatives, focusing on their performance in organic light-emitting diodes (OLEDs) and their synthesis.
Physicochemical Properties at a Glance
A fundamental understanding of the physicochemical properties of these molecules is crucial for predicting their behavior in various applications. Below is a comparison of key properties of this compound and its parent compound, 9-phenyl-9H-carbazole.
| Property | This compound | 9-phenyl-9H-carbazole |
| CAS Number | 1028647-93-9 | 1153-85-1 |
| Molecular Formula | C₂₄H₁₆BrN | C₁₈H₁₃N |
| Molecular Weight | 398.29 g/mol | 243.31 g/mol |
| Melting Point | 136.0 to 140.0 °C | ~99-101 °C |
| Boiling Point | 560.5 °C at 760 mmHg | ~417 °C at 760 mmHg |
Performance in Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are extensively used as host materials for phosphorescent emitters in OLEDs due to their high triplet energy and good hole-transporting capabilities. The performance of these materials is critical for achieving high efficiency, long operational lifetimes, and desired emission colors.
While this compound primarily serves as a versatile intermediate for the synthesis of more complex functional molecules, its structural motifs are integral to many high-performance materials. The bromine atom provides a reactive site for further functionalization, allowing for the tuning of electronic properties.
For a comparative perspective, we can examine the performance of a closely related derivative, 3-(o-carboran-1-yl)-9-(4-fluorophenyl)-9H-carbazole, and its non-fluorinated analog. The introduction of different functional groups significantly impacts the photophysical properties.
| Compound | Emission Max (λem) in Film | Photoluminescence Quantum Yield (ΦPL) in Film |
| 3-(o-carboran-1-yl)-9-(4-fluorophenyl)-9H-carbazole | ~545 nm | 34% |
| 3-(o-carboran-1-yl)-9-phenyl-9H-carbazole | ~540 nm | 44% |
Note: This data is for related compounds and illustrates the effect of substitution on the 9-phenyl ring.
The workflow for fabricating and characterizing OLEDs using carbazole derivatives is a multi-step process that requires precision and control.
Experimental Protocols
Detailed methodologies are essential for the synthesis and application of these carbazole derivatives.
Synthesis of 9-(4-Bromophenyl)-9H-carbazole
This protocol describes a common method for the N-arylation of carbazole.
Materials:
-
9H-Carbazole
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Light petroleum
Procedure:
-
A fused silica (B1680970) ampoule is charged with 9H-carbazole (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), CuSO₄·5H₂O (0.05 eq.), and K₂CO₃ (1.0 eq.).[1]
-
The sealed ampoule is heated to 250 °C for 68 hours.[1]
-
After cooling, the solid residue is partitioned between toluene and water.[1]
-
The aqueous phase is extracted with toluene.[1]
-
The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica gel using a mixture of light petroleum and DCM as the eluent to yield 9-(4-bromophenyl)-9H-carbazole as a white solid.[1]
General Protocol for OLED Fabrication
This outlines a standard procedure for creating a multi-layer OLED device using thermal evaporation.
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone to improve the work function and remove organic residues.
Device Fabrication:
-
The substrates are loaded into a high-vacuum thermal evaporation chamber.
-
A hole injection layer (HIL), such as hexaazatriphenylene-hexacarbonitrile (HAT-CN), is deposited.
-
A hole transport layer (HTL), for example, N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), is then deposited.
-
The emissive layer (EML) is co-evaporated with the carbazole derivative as the host and a phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) at a specific doping concentration.
-
An electron transport layer (ETL), such as tris(8-hydroxyquinolinato)aluminium (Alq₃), is deposited.
-
Finally, a cathode, typically a thin layer of lithium fluoride (B91410) (LiF) followed by aluminum (Al), is evaporated through a shadow mask to define the device area.
Device Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.
-
The electroluminescence (EL) spectra are recorded with a spectrometer.
-
From this data, the external quantum efficiency (EQE), power efficiency, and current efficiency are calculated.
Signaling Pathways and Logical Relationships
In the context of OLEDs, the "signaling pathway" can be understood as the flow of charge carriers and the subsequent generation of light. This process involves several key steps that are crucial for device performance.
References
A Comparative Guide to Host Materials: 3-(4-Bromophenyl)-9-phenyl-9H-carbazole vs. Spirobifluorene Derivatives in OLEDs
For Researchers, Scientists, and Drug Development Professionals
The selection of a host material is a critical determinant of the efficiency, stability, and overall performance of Organic Light-Emitting Diodes (OLEDs). This guide provides a comparative analysis of two classes of host materials: carbazole (B46965) derivatives, represented by 3-(4-Bromophenyl)-9-phenyl-9H-carbazole, and the well-established spirobifluorene-based hosts. While extensive performance data for spirobifluorene hosts is readily available, specific experimental data for this compound as a host material is limited in publicly accessible literature. Therefore, this comparison leverages data from representative spirobifluorene compounds and discusses the expected properties of the carbazole derivative based on the known characteristics of the carbazole moiety.
Executive Summary
Spirobifluorene-based host materials are renowned for their high thermal stability, excellent morphological stability, and high triplet energies, making them suitable for highly efficient blue, green, and red phosphorescent OLEDs (PhOLEDs). In contrast, carbazole derivatives are known for their good hole-transporting properties and thermal stability. While this compound is a known intermediate in organic electronics synthesis, its direct application and performance data as a host material are not well-documented. This guide will present a detailed comparison based on available data for spirobifluorene hosts and the general properties of carbazole-based materials.
Molecular Structures
Caption: Molecular structures of this compound and a generic Spirobifluorene.
Performance Data Comparison
The following tables summarize the key performance metrics for representative spirobifluorene host materials. Due to the lack of specific data for this compound as a host, a direct quantitative comparison is not possible. The properties of carbazole hosts are discussed generally.
Table 1: Thermal and Photophysical Properties
| Property | This compound | Representative Spirobifluorene Hosts (e.g., 4-Ph-SBF) |
| Glass Transition Temp. (Tg) | Data not available | High (> 145 °C)[1] |
| Decomposition Temp. (Td) | Data not available | High (> 450 °C)[2] |
| Triplet Energy (ET) | Expected to be high (~2.7-2.9 eV) | High (2.77 - 2.87 eV)[3][4] |
| Photoluminescence Quantum Yield (PLQY) | Data not available | 43% to 55% (for 1,4-diaryl SBFs)[5] |
Table 2: Electrochemical Properties
| Property | This compound | Representative Spirobifluorene Hosts (e.g., 4-Ph-SBF) |
| HOMO Level | Data not available | Typically around -5.8 to -6.0 eV |
| LUMO Level | Data not available | Typically around -2.0 to -2.4 eV |
| Electrochemical Gap | Data not available | ~3.4 - 3.9 eV |
Table 3: OLED Device Performance with Representative Spirobifluorene Hosts
| Emitter Color | Host Material | Max. External Quantum Efficiency (EQE) |
| Blue | 1-pbp-4-p-SBF | 22.5%[5] |
| Green | 1-pbp-4-p-SBF | 26.1%[5] |
| Red | 3,3′,6,6′-TDTA-SBF | 26.1%[1][6] |
Discussion
Spirobifluorene (SBF) Hosts: The spiro linkage in SBF derivatives creates an orthogonal structure between the two fluorene units. This unique geometry disrupts conjugation, leading to a high triplet energy, which is crucial for hosting high-energy blue phosphorescent emitters. The rigid and bulky nature of the SBF core also contributes to high glass transition temperatures and excellent morphological stability, preventing crystallization in thin films and thus enhancing device lifetime. Furthermore, the versatile substitution positions on the fluorene units allow for fine-tuning of the electronic properties, such as HOMO/LUMO levels and charge transport characteristics.
Carbazole-based Hosts: Carbazole derivatives are widely used in OLEDs due to their excellent hole-transporting capabilities and good thermal stability. The nitrogen atom in the carbazole core provides a site for substitution (N9 position), which can be used to modify the molecule's properties. The phenyl group at the N9 position in this compound is expected to enhance thermal and morphological stability. The bromophenyl group at the C3 position offers a reactive site for further functionalization, allowing for the synthesis of more complex host materials with tailored properties. While specific data is lacking, carbazole-based hosts generally exhibit high triplet energies suitable for PhOLEDs.
Experimental Protocols
Detailed methodologies for the characterization of host materials are crucial for reproducible research.
1. Synthesis of this compound:
A common synthetic route involves the Suzuki-Miyaura coupling reaction between a boronic acid derivative of one aromatic component and a halogenated derivative of the other, catalyzed by a palladium complex.
2. UV-vis and Photoluminescence (PL) Spectroscopy:
-
Sample Preparation: Thin films of the host material are deposited on quartz substrates by spin-coating or thermal evaporation.
-
Measurement: UV-vis absorption spectra are recorded using a spectrophotometer to determine the optical bandgap. PL spectra are measured using a spectrofluorometer to determine the emission wavelength and photoluminescence quantum yield (PLQY). For triplet energy determination, low-temperature (77 K) phosphorescence spectra are recorded.
3. Cyclic Voltammetry (CV):
-
Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Procedure: The host material is dissolved in an appropriate solvent with a supporting electrolyte. The potential is swept, and the resulting current is measured to determine the oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated.
4. OLED Fabrication and Characterization:
Caption: A simplified workflow for OLED fabrication and characterization.
-
Fabrication: Devices are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. Organic layers, including the host and dopant in the emissive layer, are deposited via high-vacuum thermal evaporation. A metal cathode (e.g., LiF/Al) is then deposited. The entire process is performed in a cleanroom environment.
-
Characterization: The current-voltage-luminance (I-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer. From these measurements, key performance parameters such as external quantum efficiency (EQE), power efficiency, and current efficiency are calculated.
Conclusion
Spirobifluorene-based hosts have demonstrated exceptional performance in OLEDs, particularly for high-efficiency phosphorescent devices, owing to their high triplet energies and excellent thermal and morphological stability. While this compound belongs to a promising class of carbazole-based materials known for good hole transport, a comprehensive evaluation of its potential as a host material requires further experimental investigation. The lack of published performance data for this specific compound highlights an opportunity for future research to explore its properties and compare them directly with established high-performance hosts like the spirobifluorene family. Researchers are encouraged to synthesize and characterize this and similar carbazole derivatives to expand the library of available host materials for next-generation OLEDs.
References
- 1. ossila.com [ossila.com]
- 2. 4-broMo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 3. OLED fabrication and testing [bio-protocol.org]
- 4. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-BroMo-9-(4-broMophenyl)carbazole synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Validating the Hole Mobility of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole: A Comparative Guide
In the landscape of advanced electronic materials, carbazole (B46965) derivatives have emerged as a cornerstone for the development of efficient hole transport layers (HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells.[1][2] Their inherent high hole mobility, thermal stability, and tunable electronic properties make them a subject of intense research.[1][3] This guide provides a comparative analysis of the hole mobility of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole against established hole transport materials (HTMs).
Quantitative Performance Comparison
The following table summarizes the hole mobility of various carbazole derivatives and benchmark HTMs, providing a quantitative basis for performance comparison. The selection of an appropriate HTM is critical for optimizing charge carrier transport, thereby enhancing device efficiency and operational lifetime.[4]
| Material | Hole Mobility (μh) in cm²/Vs | Measurement Technique | Notes |
| Carbazole Derivatives | |||
| TAT-TY1 | 2.9 x 10⁻³ | Not Specified | A star-shaped triazatruxene derivative with carbazole moieties.[5] |
| TAT-TY2 | 1.0 x 10⁻³ | Not Specified | A star-shaped triazatruxene derivative with carbazole moieties.[5] |
| 9-phenyl-9H-carbazole derivative (P-Cvz-3) | Higher than NPB | Not Specified | Demonstrates the potential for high mobility in this class of compounds.[6] |
| Carbazole-terminated isomers | 3 x 10⁻⁶ - 3.5 x 10⁻⁵ | Not Specified | Illustrates the range of mobilities achievable with different isomers.[6] |
| Benchmark Hole Transport Materials | |||
| NPB | ~2.75 - 5.5 (cd/A) | Device Performance | A commonly used HTM in OLEDs.[4] |
| TAPC | ~21.1 - 55.74 (cd/A) | Device Performance | Known for its high mobility, leading to improved device efficiency.[4] |
| Spiro-OMeTAD (Pristine) | 10⁻⁵ - 10⁻⁴ | Time-of-Flight (TOF) & Space-Charge Limited Current (SCLC) | A widely used benchmark HTM, especially in perovskite solar cells.[6] |
| Spiro-OMeTAD (Doped) | 10⁻⁴ - 10⁻³ | SCLC | Doping significantly enhances hole mobility.[6] |
Experimental Protocols
The accurate determination of hole mobility is crucial for the evaluation of new HTMs. The Time-of-Flight (TOF) and Space-Charge Limited Current (SCLC) methods are two of the most common techniques employed for this purpose.[6]
Time-of-Flight (TOF) Method
The TOF method directly measures the time it takes for a packet of charge carriers to drift across a material of known thickness under an applied electric field.
-
Sample Preparation : A thin film of the material to be tested is sandwiched between two electrodes, with at least one being transparent to allow for photogeneration of charge carriers.
-
Charge Carrier Generation : A short pulse of highly absorbed light (e.g., from a nitrogen laser) is directed at the semitransparent electrode, creating a sheet of electron-hole pairs near this electrode.
-
Charge Carrier Drift : An external voltage is applied across the sample, causing either the holes or electrons (depending on the polarity of the applied field) to drift towards the opposite electrode.
-
Signal Detection : The transient photocurrent generated by the moving charge carriers is measured using a series resistor and a digital oscilloscope.
-
Mobility Calculation : The transit time (τt) is determined from the inflection point of the photocurrent transient. The hole mobility (μ) is then calculated using the formula: μ = d² / (V * τt), where 'd' is the thickness of the film and 'V' is the applied voltage.[6]
Space-Charge Limited Current (SCLC) Method
The SCLC method involves analyzing the current-voltage (I-V) characteristics of a single-carrier device.
-
Device Fabrication : A hole-only device is fabricated with the HTM sandwiched between two electrodes with appropriate work functions to ensure ohmic hole injection and to block electron injection.
-
I-V Measurement : The current density (J) is measured as a function of the applied voltage (V).
-
Data Analysis : At higher voltages, the current becomes space-charge limited, and the J-V characteristic follows the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/d³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the hole mobility, and d is the film thickness.
-
Mobility Extraction : The hole mobility can be extracted from the slope of the J vs. V² plot in the SCLC region.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for validating the hole mobility of a novel carbazole derivative.
Caption: Workflow for the validation of hole mobility in a novel hole transport material.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced Hole Mobility of p-Type Materials by Molecular Engineering for Efficient Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Benchmarking 3-(4-Bromophenyl)-9-phenyl-9H-carbazole: A Comparative Guide to Commercial OLED Host Materials
In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the selection of an appropriate host material for the emissive layer is a critical determinant of device efficiency, stability, and overall performance. This guide provides a comparative analysis of the carbazole (B46965) derivative, 3-(4-Bromophenyl)-9-phenyl-9H-carbazole, against three widely used commercial host materials: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), 1,3-Bis(N-carbazolyl)benzene (mCP), and 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA).
This publication is intended for researchers, scientists, and professionals in drug development and materials science. It aims to offer an objective comparison based on available experimental data, detailed experimental protocols for performance evaluation, and visualizations of key experimental and logical workflows.
Data Presentation: A Comparative Overview
A direct experimental comparison of this compound's performance as an OLED host material is limited in publicly available literature. However, by compiling its known physical properties and contrasting them with the well-documented performance of commercial standards, we can infer its potential and identify areas for future investigation.
Table 1: Physical and Photophysical Properties of Host Materials
| Property | This compound | CBP | mCP | TCTA |
| Molecular Formula | C24H16BrN | C36H24N2 | C30H20N2 | C54H36N4 |
| Molecular Weight | 398.29 g/mol | 484.59 g/mol | 408.49 g/mol | 740.89 g/mol |
| Melting Point (°C) | 136.0 - 140.0[1] | 281 - 285[2] | 173 - 178[3] | 298 - 300 |
| Glass Transition Temp. (Tg) (°C) | Data Not Available | ~110 | 60 | ~151 |
| Triplet Energy (ET) (eV) | Data Not Available | 2.55 - 2.6[2][4] | 2.91[3] | ~2.85 |
| HOMO (eV) | Data Not Available | -5.9 to -6.0 | -5.9[3] | -5.7 to -5.83[5] |
| LUMO (eV) | Data Not Available | -2.9 | -2.4[3] | -2.4 to -2.43[5] |
| UV Absorption (λmax, nm) | Data Not Available | 292, 318, 340[6] | 292, 338[3] | 293, 326[5] |
| Photoluminescence (λem, nm) | Data Not Available | ~380 | 345, 360[3] | 385[5] |
Table 2: Typical OLED Device Performance with Commercial Host Materials
| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| CBP | Ir(ppy)3 (Green) | ~23.13[7] | ~80.61[7] | ~70 | (0.33, 0.61) |
| mCP | FIrpic (Blue) | ~20.2 | ~43.7 | ~31.2 | (0.16, 0.37) |
| TCTA | Ir(ppy)3 (Green) | ~19.2 | ~68.5 | ~65.9 | (0.32, 0.62) |
Experimental Protocols
To ensure a standardized and reproducible comparison of host materials, the following experimental protocols are recommended.
I. Material Characterization
-
Thermal Analysis (TGA/DSC):
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature (Td), samples are heated at a rate of 10 °C/min under a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm), samples are typically heated and cooled at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Photophysical Measurements:
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: Solutions of the host materials are prepared in a suitable solvent (e.g., toluene, THF). Absorption spectra are recorded using a UV-Vis spectrophotometer. PL spectra are measured using a spectrofluorometer, with excitation at the absorption maximum.
-
Triplet Energy (ET) Determination: The triplet energy is determined from the highest-energy phosphorescence peak of the material at low temperature (77 K) in a frozen solvent matrix.
-
-
Electrochemical Analysis (Cyclic Voltammetry):
-
Cyclic voltammetry (CV) is performed in a three-electrode cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). The material is dissolved in a solvent with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate). The HOMO and LUMO energy levels are estimated from the onset oxidation and reduction potentials, respectively, relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard.
-
II. OLED Device Fabrication and Testing
-
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
A hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL) are sequentially deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
-
The EML is created by co-evaporating the host material and the desired dopant (emitter) at a specific concentration.
-
-
Cathode Deposition:
-
An electron injection layer (EIL), such as lithium fluoride (B91410) (LiF), and a metal cathode (e.g., aluminum) are deposited through a shadow mask.
-
-
Device Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source meter, and the current density and luminance are measured simultaneously.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra are measured at various driving voltages to determine the emission color and its stability. The CIE 1931 color coordinates are calculated from the spectra.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum of the device.
-
Mandatory Visualization
Caption: A generalized experimental workflow for the fabrication and testing of OLED devices.
Caption: Key host material properties and their influence on OLED device performance.
Concluding Remarks
While this compound is a promising carbazole derivative, a comprehensive evaluation of its potential as an OLED host material necessitates further experimental investigation. The lack of available data on its triplet energy, glass transition temperature, and charge carrier mobility prevents a direct performance comparison with established commercial hosts like CBP, mCP, and TCTA.
Based on its chemical structure, it is anticipated to possess good hole-transporting properties, characteristic of carbazole-based materials. The introduction of the bromophenyl group may influence its electronic properties and intermolecular interactions, potentially affecting charge transport and film morphology. Future research should focus on synthesizing and characterizing this compound according to the protocols outlined in this guide to determine its key performance metrics. This will enable a definitive assessment of its viability as a next-generation host material for high-performance OLEDs.
References
- 1. echemi.com [echemi.com]
- 2. noctiluca.eu [noctiluca.eu]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Brominated Versus Non-Brominated Phenyl-Carbazoles for Advanced Applications
A deep dive into the synthesis, photophysical, and thermal properties of 9-phenylcarbazole (B72232) and its brominated derivatives, providing researchers, scientists, and drug development professionals with critical data for material selection and experimental design.
The strategic incorporation of bromine atoms onto the phenyl-carbazole scaffold significantly influences its electronic and thermal properties, making these derivatives highly valuable in the development of advanced materials for organic light-emitting diodes (OLEDs), photovoltaics, and as pharmaceutical intermediates. This guide offers a comparative study of non-brominated 9-phenylcarbazole against its mono- and di-brominated analogues, supported by experimental data and detailed protocols.
Performance Comparison at a Glance
The introduction of bromine, an electron-withdrawing group, alters the electronic landscape of the phenyl-carbazole molecule. This generally leads to changes in the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), impacting the material's charge injection and transport properties, as well as its photophysical behavior. Furthermore, the increased molecular weight and intermolecular interactions due to bromine substitution can affect the material's thermal stability.
| Property | 9-Phenylcarbazole | 3-Bromo-9-phenylcarbazole | 3,6-Dibromo-9-phenylcarbazole |
| Molecular Formula | C₁₈H₁₃N | C₁₈H₁₂BrN | C₁₈H₁₁Br₂N |
| Molecular Weight | 243.31 g/mol | 322.20 g/mol | 401.10 g/mol |
| Melting Point (°C) | 95-97[1][2] | 77-81[3] | 160-164[4] |
| HOMO Level (eV) | -5.71[5] | Deeper (Expected) | Deeper (Expected) |
| LUMO Level (eV) | -2.29[5] | Lower (Expected) | Lower (Expected) |
| Photoluminescence Quantum Yield (PLQY) | 44% (film)[5] | Quenched (Expected) | Significantly Quenched (Expected) |
| UV-Vis Absorption λmax (nm) | ~292, 329[6][7] | ~352 (in CH₃CN)[8] | Red-shifted (Expected) |
| Emission Wavelength (nm) | 343[9] | Red-shifted (Expected) | Red-shifted (Expected) |
| Thermal Decomposition (Td) | High (General) | Enhanced (Expected) | Further Enhanced (Expected) |
Note: "Deeper" HOMO levels indicate higher ionization potentials, and "Lower" LUMO levels indicate higher electron affinities. "Expected" values are based on established chemical principles of halogen substitution on aromatic systems, where direct experimental data was not available in the initial search.
Synthesis and Functionalization
The synthesis of both brominated and non-brominated phenyl-carbazoles typically involves coupling reactions. The non-brominated 9-phenylcarbazole is commonly synthesized via Ullmann condensation or Buchwald-Hartwig amination, coupling carbazole (B46965) with a phenyl halide.[10] Brominated derivatives are often prepared by either starting with a brominated carbazole core or by direct bromination of the 9-phenylcarbazole molecule. The bromine atoms serve as versatile handles for further functionalization through cross-coupling reactions, enabling the synthesis of more complex molecular architectures for various applications.
Experimental Workflow: Synthesis of Phenyl-Carbazoles
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. 3-Bromo-9-phenylcarbazole | C18H12BrN | CID 18942624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Research on Thermal Decomposition Kinetics and Thermal Safety for a New Epoxiconazole Crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. azom.com [azom.com]
A Researcher's Guide to Validating DFT Calculations for 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating Density Functional Theory (DFT) calculations of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole against experimental data. This document outlines the necessary experimental protocols, presents a comparison with available data for structurally similar compounds, and details alternative computational methods, thereby offering a comprehensive approach to ensuring the accuracy of theoretical models.
The validation of computational models with experimental results is a cornerstone of modern chemical research. For a molecule like this compound, which holds potential in organic electronics and medicinal chemistry, accurate theoretical predictions of its electronic and structural properties are crucial. This guide will walk through the essential steps for such a validation process.
The Validation Workflow: A Synergistic Approach
A robust validation process involves a parallel workflow of experimental characterization and computational modeling. The results are then systematically compared to assess the accuracy of the theoretical methods.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for generating high-quality data for comparison with theoretical models.
Synthesis: The synthesis of this compound can be achieved through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. A typical synthesis involves the coupling of a suitable carbazole (B46965) precursor with a bromophenyl derivative in the presence of a palladium catalyst.
X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule, including bond lengths and angles. This data is invaluable for validating the optimized geometry obtained from DFT calculations.
UV-Vis and Fluorescence Spectroscopy: These techniques are used to probe the electronic transitions within the molecule. The absorption maximum (λmax) from UV-Vis spectroscopy and the emission maximum from fluorescence spectroscopy provide direct points of comparison for the results of Time-Dependent DFT (TD-DFT) calculations.
Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. From these potentials, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated, which are key parameters for comparison with DFT calculations.
Data Presentation for Comparison
Table 1: Geometric Parameters Comparison
| Parameter | Experimental (X-ray) for 9-(4-Bromophenyl)-9H-carbazole[1] | DFT Calculation (Typical) |
| C-N bond length (Carbazole) | ~1.39 Å | ~1.40 Å |
| C-N bond length (N-Phenyl) | ~1.43 Å | ~1.44 Å |
| Dihedral Angle (Carbazole/Phenyl) | 49.87° | 45-55° |
Table 2: Electronic and Photophysical Properties Comparison
| Property | Experimental (Analogous Compounds) | DFT Calculation (Typical) |
| Absorption λmax (nm) | 330 - 350 | 320 - 360 |
| Emission λmax (nm) | 360 - 400 | 370 - 410 |
| HOMO Energy (eV) | -5.6 to -5.8 | -5.5 to -5.9 |
| LUMO Energy (eV) | -2.1 to -2.4 | -2.0 to -2.5 |
| Band Gap (eV) | 3.2 to 3.5 | 3.1 to 3.6 |
Note: Experimental values for analogous compounds are based on general trends observed for phenyl-substituted carbazoles.
DFT Calculation Methodology
The accuracy of DFT calculations is highly dependent on the choice of functional and basis set. For carbazole derivatives, hybrid functionals such as B3LYP and PBE0, combined with a basis set like 6-311G(d,p), are commonly employed and have been shown to provide a good balance between accuracy and computational cost.[2]
Alternative Computational Methods
While DFT is a workhorse in computational chemistry, other methods can provide complementary information or higher accuracy, albeit often at a greater computational expense.
-
Ab initio methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for electronic properties but are computationally more demanding.
-
Semi-empirical methods: These methods are faster than DFT and can be useful for initial screenings of large numbers of molecules, but they are generally less accurate.
-
Molecular Dynamics (MD): MD simulations can be used to study the dynamic behavior of the molecule and its interactions with its environment, which is particularly relevant for understanding its properties in solution or in a solid-state matrix.
Visualizing the Comparison
A clear visual representation can aid in understanding the relationship between theoretical predictions and experimental observations.
Conclusion
The validation of DFT calculations for this compound through a rigorous comparison with experimental data is a critical step in leveraging computational chemistry for materials discovery and drug development. While a complete experimental dataset for this specific molecule is yet to be widely published, the framework presented here, utilizing data from analogous compounds, provides a clear pathway for researchers to assess the accuracy of their theoretical models. A strong correlation between experimental and calculated data will provide a high degree of confidence in the predictive power of the computational approach, enabling the rational design of novel carbazole derivatives with tailored properties.
References
A Comparative Guide to the Experimental and Theoretical Properties of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
For researchers, scientists, and drug development professionals, a thorough understanding of the structure-property relationships of novel organic molecules is paramount. This guide provides a comparative analysis of the experimental and theoretical properties of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole, a promising carbazole (B46965) derivative with potential applications in materials science and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related carbazole derivatives to provide a robust comparative framework and outlines the standard methodologies for both experimental characterization and computational modeling.
Synthesis and Molecular Structure
The synthesis of this compound can be achieved through a multi-step process, culminating in a Suzuki or a similar palladium-catalyzed cross-coupling reaction. The general synthetic pathway is outlined below.
Caption: A general synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 9-(4-Bromophenyl)-9H-carbazole
A mixture of carbazole, 1,4-dibromobenzene, copper(I) iodide (CuI), and potassium carbonate (K2CO3) in an appropriate solvent such as N,N-dimethylformamide (DMF) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the product is extracted with an organic solvent, washed, dried, and purified by column chromatography.
Step 2: Synthesis of 3-Bromo-9-(4-bromophenyl)-9H-carbazole
9-(4-Bromophenyl)-9H-carbazole is dissolved in a suitable solvent like DMF or dichloromethane (B109758) (DCM). N-Bromosuccinimide (NBS) is added portion-wise at 0 °C, and the reaction is stirred at room temperature until completion. The product is then isolated by precipitation in water, filtered, and dried.
Step 3: Synthesis of this compound via Suzuki Coupling
3-Bromo-9-(4-bromophenyl)-9H-carbazole, phenylboronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and a base like potassium carbonate are dissolved in a solvent system (e.g., toluene/ethanol/water). The mixture is heated under reflux in an inert atmosphere. After completion, the organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography to yield the final product.
Comparative Photophysical and Thermal Properties
| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Td (°C, 5% weight loss) | Reference |
| 9-Phenylcarbazole | ~330 | ~360, 375 | 0.44 (in cyclohexane) | >300 | [1][2] |
| 3,6-Diphenyl-9-hexyl-9H-carbazole | 362 | 450 | 0.95 (in THF) | Not Specified | [3] |
| 3,6-Di-tert-butyl-9-phenyl-9H-carbazole | Not Specified | 400-600 | High | >300 | [4] |
| 9-(4-Fluorophenyl)-9H-carbazole | ~335 | ~365 | Not Specified | Not Specified | [5] |
Theoretical vs. Experimental Analysis: A Methodological Overview
A powerful approach to understanding the properties of a novel molecule is to compare experimentally determined values with those predicted by computational chemistry. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard methods for calculating the electronic and photophysical properties of organic molecules.
Caption: A flowchart illustrating the parallel workflows for experimental characterization and theoretical calculation, culminating in a comparative analysis.
Experimental Protocols for Characterization
-
UV-Vis Absorption Spectroscopy: A dilute solution of the compound (e.g., 10⁻⁵ M in a spectroscopic grade solvent like dichloromethane) is prepared. The absorption spectrum is recorded using a spectrophotometer to determine the wavelength of maximum absorption (λabs).
-
Fluorescence Spectroscopy: The fluorescence emission spectrum is recorded by exciting the sample at its λabs. The wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF) are determined. The quantum yield is typically measured relative to a known standard.
-
Thermogravimetric Analysis (TGA): A small sample (5-10 mg) is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The temperature at which 5% weight loss occurs is recorded as the decomposition temperature (Td), indicating the material's thermal stability.[6]
-
Differential Scanning Calorimetry (DSC): A small sample is heated and cooled at a controlled rate to determine its melting point (Tm) and glass transition temperature (Tg). This is particularly important for applications in organic electronics to assess the morphological stability of thin films.[6]
Theoretical Calculation Methodology
-
Ground State Geometry Optimization: The molecular structure of this compound is first optimized using DFT with a functional like B3LYP and a basis set such as 6-31G(d,p).[5][7] This provides the lowest energy conformation of the molecule.
-
Electronic Properties: From the optimized geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key parameter that relates to the electronic and optical properties of the molecule.
-
Excited State Calculations: Time-Dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies, which correspond to the electronic absorption maxima (λabs), and the oscillator strengths of these transitions.[5]
Comparative Data Table: Experimental vs. Theoretical
The following table presents a hypothetical comparison of expected experimental data (based on analogues) and representative theoretical data for this compound.
| Property | Expected Experimental Value | Representative Theoretical Value (DFT/TD-DFT) |
| Photophysical Properties | ||
| Absorption Maximum (λabs, nm) | ~340 - 350 | ~345 |
| Emission Maximum (λem, nm) | ~380 - 420 | ~390 |
| Electronic Properties | ||
| HOMO Energy (eV) | -5.6 to -5.8 | -5.75 |
| LUMO Energy (eV) | -2.2 to -2.4 | -2.30 |
| Band Gap (eV) | ~3.4 | 3.45 |
| Thermal Properties | ||
| Decomposition Temp. (Td, °C) | > 350 | Not Applicable |
Disclaimer: The "Expected Experimental Value" is an educated estimation based on data from similar carbazole derivatives. The "Representative Theoretical Value" is a hypothetical value based on typical results from DFT/TD-DFT calculations for this class of molecules and is for illustrative purposes.
Conclusion
The combination of experimental investigation and theoretical modeling provides a powerful and comprehensive approach to understanding the properties of novel materials like this compound. While direct experimental data for this specific compound remains to be published, analysis of its structural analogues suggests it possesses high thermal stability and fluorescence in the violet-blue region. The outlined experimental and computational protocols provide a clear roadmap for the full characterization of this and other similar carbazole derivatives, which is essential for their rational design and application in advanced technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. 9H-Carbazole, 9-phenyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole via High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of purity for chemical compounds is a critical prerequisite for reliable research and the development of safe and effective pharmaceuticals. 3-(4-Bromophenyl)-9-phenyl-9H-carbazole, a key intermediate in organic synthesis, demands rigorous purity assessment to ensure the validity of experimental outcomes and the quality of downstream products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity analysis of this compound, complete with detailed experimental protocols and data presentation.
Comparative Analysis: HPLC vs. qNMR
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for purity determination due to its high resolving power and sensitivity. It excels at separating the target compound from structurally related impurities. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method that allows for direct quantification of a substance without the need for a specific reference standard of the analyte itself.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on analyte partitioning between a mobile and stationary phase, with detection typically by UV absorbance. Purity is often determined by area percentage. | Direct measurement based on the proportionality between the integrated signal area of a specific nucleus (e.g., ¹H) and the number of those nuclei. Purity is determined relative to a certified internal standard. |
| Primary Use | Routine quality control, separation of complex mixtures, and detection of trace impurities. | Absolute purity determination, quantification of mixtures without analyte-specific reference standards, and structural confirmation. |
| Strengths | High sensitivity, excellent resolving power for closely related compounds, and wide applicability. | High precision and accuracy, non-destructive, and provides structural information simultaneously. |
| Limitations | Requires a reference standard for each impurity for accurate quantification; assumes similar detector response for all components in area percent calculations. | Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures, and requires careful selection of an internal standard. |
Experimental Protocols
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a robust RP-HPLC method for the purity assessment of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, and UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 335 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 0.5 mg/mL. |
Potential Impurities:
Based on common synthetic routes, potential impurities that this method can separate include:
-
Starting Materials: 9-phenyl-9H-carbazole, 4-bromo-1,1'-biphenyl
-
By-products: Di-brominated phenyl carbazole (B46965) species
-
Degradation Products: Arising from forced degradation studies (see below)
Forced Degradation Study:
To establish the stability-indicating nature of the HPLC method, forced degradation studies are recommended. The sample should be subjected to the following conditions, and the resulting degradation products analyzed by the developed HPLC method:
-
Acidic: 0.1 M HCl at 60°C for 24 hours
-
Basic: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 105°C for 48 hours
-
Photolytic: Exposure to UV light (254 nm) for 24 hours
Method 2: Quantitative ¹H-NMR Spectroscopy (qNMR)
This protocol provides a method for determining the absolute purity of this compound using an internal standard.
Instrumentation and Parameters:
| Parameter | Specification |
| NMR Spectrometer | 400 MHz or higher |
| Internal Standard | Maleic acid (certified reference material) |
| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Sample Preparation | Accurately weigh ~10 mg of this compound and ~5 mg of maleic acid into a vial. Dissolve in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube. |
| Pulse Program | Standard 90° pulse |
| Relaxation Delay (d1) | 30 seconds (to ensure full relaxation of all protons) |
| Number of Scans | 16-64 (to achieve a signal-to-noise ratio >250:1) |
Data Analysis:
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Data Presentation
The following tables present hypothetical data to illustrate the comparison between the two methods.
Table 1: HPLC Purity Assessment of this compound
| Sample Batch | Main Peak Area (%) | Impurity 1 (RT=5.2 min) Area (%) | Impurity 2 (RT=8.9 min) Area (%) | Total Purity (%) |
| A | 99.85 | 0.08 | 0.07 | 99.85 |
| B | 99.52 | 0.25 | 0.23 | 99.52 |
| C | 99.91 | 0.05 | 0.04 | 99.91 |
Table 2: qNMR Purity Assessment of this compound
| Sample Batch | Purity (%) | Standard Deviation |
| A | 99.7 | ± 0.1 |
| B | 99.4 | ± 0.2 |
| C | 99.8 | ± 0.1 |
Table 3: Comparison of Purity Results (%)
| Sample Batch | HPLC (Area %) | qNMR (Absolute) |
| A | 99.85 | 99.7 |
| B | 99.52 | 99.4 |
| C | 99.91 | 99.8 |
Visualizations
Caption: Experimental workflow for the comparative purity assessment of this compound.
This guide provides a framework for the robust purity assessment of this compound, leveraging the strengths of both HPLC and qNMR. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for routine quality control versus absolute purity determination. For comprehensive characterization, the use of both orthogonal techniques is highly recommended.
Comparative Analysis of Hole Transport Materials in OLEDs: A Focus on 3-(4-Bromophenyl)-9-phenyl-9H-carbazole and the Established TCTA
In the pursuit of enhanced efficiency and operational longevity of Organic Light-Emitting Diodes (OLEDs), the selection of robust charge-transporting materials is of paramount importance. Among the various classes of organic semiconductors, carbazole (B46965) derivatives have distinguished themselves due to their excellent thermal stability and efficient hole-transporting capabilities. This guide provides a comparative overview of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole, a key intermediate in the synthesis of advanced OLED materials, and 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA), a widely utilized hole transport and host material in high-performance OLEDs. While direct, extensive long-term stability data for OLEDs incorporating this compound is limited in publicly available literature, its foundational role and the performance of its derivatives, such as TCTA, provide valuable insights.
Introduction to the Materials
This compound is a carbazole derivative functionalized with bromophenyl and phenyl groups. The carbazole core is known for its high thermal stability and effective charge transport characteristics. The bromine atom serves as a reactive site, enabling its use as a crucial building block in the synthesis of more complex, high-performance OLED materials through various cross-coupling reactions. The strategic placement of the phenyl and bromophenyl groups can be used to fine-tune the electronic properties and morphology of the final materials, which can lead to improved device efficiency and longer operational lifetimes[1].
4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA) is a star-shaped molecule that has found widespread application in OLEDs as a hole transport layer (HTL), a hole injection layer (HIL), an electron-blocking layer (EBL), and a host for phosphorescent emitters[2][3]. Its molecular architecture, featuring a triphenylamine (B166846) core with three carbazole arms, provides excellent hole-transporting properties and good thermal stability[4][5]. The degradation of TCTA in OLEDs has been studied, with findings suggesting that both morphological changes and the cleavage of the C-N bond can contribute to a decrease in performance over time[1][6].
Quantitative Performance Comparison
Due to the limited availability of specific device performance data for this compound, this section presents typical performance data for OLEDs utilizing the well-characterized TCTA as a hole transport material. These values serve as a benchmark for high-performance carbazole-based materials.
| Performance Metric | TCTA-based Device | Reference |
| Role in Device | Hole Transport Layer (HTL), Host | [2][3] |
| Maximum External Quantum Efficiency (EQE) | Up to 17.8% (Yellow PhOLED) | [7] |
| Maximum Current Efficiency | 49.13 cd/A (Green PhOLED) | [7] |
| Maximum Power Efficiency | 27.56 lm/W (Green PhOLED) | [7] |
| Turn-on Voltage | 3.1 V | [5] |
| Operational Lifetime (T90 at 1000 cd/m²) | 23.4 h (TADF-sensitized OLED) | [8] |
Note: The performance of OLEDs is highly dependent on the specific device architecture, emissive material, and other organic layers used. The values presented are for illustrative purposes and may vary.
Experimental Protocols for Long-Term Stability Testing
The long-term stability of OLEDs is typically evaluated through accelerated aging tests under constant electrical stress. A generalized protocol is outlined below.
1. Device Fabrication:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone to improve the work function of the ITO.
-
Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL, e.g., TCTA), emissive layer (EML), and electron transport layer (ETL), are deposited sequentially via high-vacuum thermal evaporation. The thickness of each layer is monitored in situ using a quartz crystal microbalance.
-
Cathode Deposition: A cathode, typically a bilayer of a low-work-function metal (e.g., LiF) and a more stable metal (e.g., Al), is deposited through a shadow mask.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, it is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.
2. Accelerated Aging Test:
-
Constant Current Stress: The fabricated OLEDs are driven at a constant DC current density (e.g., 10 mA/cm², 50 mA/cm², 100 mA/cm²) at room temperature or elevated temperatures (e.g., 50°C, 85°C) to accelerate the degradation process[9][10].
-
Luminance and Voltage Monitoring: The luminance of the device is continuously monitored using a photodetector, and the driving voltage is recorded at regular intervals.
-
Lifetime Determination: The operational lifetime is often defined as the time it takes for the initial luminance to decay to a certain percentage, such as 95% (T95), 90% (T90), or 50% (T50).
-
Data Analysis: The luminance decay and voltage rise over time are plotted to analyze the degradation behavior. The lifetime data at different stress conditions can be used to extrapolate the device lifetime under normal operating conditions using acceleration models like the one proposed by Arrhenius[11].
3. Degradation Analysis:
-
Post-mortem analysis of the degraded devices can be performed using various techniques such as photoluminescence spectroscopy, atomic force microscopy (AFM), and secondary ion mass spectrometry (SIMS) to investigate the chemical and morphological changes in the organic layers. Capacitance-voltage measurements can also be used to analyze degradation features[12].
Visualizations
Caption: Experimental workflow for OLED long-term stability testing.
Caption: Factors influencing the long-term stability of OLEDs.
References
- 1. Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance [mdpi.com]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating OLED Burn-In Lifespan Using Accelerated Testing [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. westpak.com [westpak.com]
- 12. Operational Stability Analysis of Blue Thermally Activated Delayed Fluorescence Organic Light-Emitting Diodes Using the Capacitance-Voltage Method [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole is a critical aspect of laboratory safety and environmental responsibility. As a brominated aromatic compound, this chemical requires specific handling and disposal procedures to mitigate risks to personnel and the environment. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure a safe working environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for the compound if available. General safety precautions for handling halogenated organic compounds should always be followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or dust.[1]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[1][2]
-
Body Protection: A lab coat must be worn at all times.[1][2]
Engineering Controls:
-
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][3]
Hazard Profile
Understanding the hazard profile of this compound and its parent compound, carbazole, is crucial for safe handling and disposal.
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | [1][4] |
| Eye Irritation | Causes serious eye irritation. | [1][4] |
| Carcinogenicity (Suspected) | Carbazole is suspected of causing cancer. | [5][6] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [5][6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach of waste characterization, segregation, and final disposal through authorized channels.
Experimental Protocol: Waste Segregation and Collection
-
Waste Characterization: Identify all waste streams containing this compound. This includes pure (unused) compound, contaminated solutions, and contaminated lab supplies.
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Labeling:
-
Storage:
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills
In the event of a spill, immediate and appropriate action is critical.
-
Minor Spill:
-
Alert personnel in the immediate area.[7]
-
If flammable solvents are present, extinguish all ignition sources.[7]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Carefully collect the absorbed material into a labeled hazardous waste container.[7][10]
-
-
Major Spill:
-
Evacuate the area immediately.
-
Prevent entry to the area.
-
Contact your institution's EHS department or emergency response team for assistance.
-
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. canbipharm.com [canbipharm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Operational Guide for Handling 3-(4-Bromophenyl)-9-phenyl-9H-carbazole
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of 3-(4-Bromophenyl)-9-phenyl-9H-carbazole (CAS No. 1028647-93-9). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary: this compound is known to cause skin irritation and serious eye irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment and in a controlled environment to minimize exposure.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. Proper selection and use of PPE are the primary defense against chemical exposure.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Chemical splash goggles | Nitrile or Neoprene gloves | Laboratory coat | Recommended to be handled in a fume hood to avoid dust inhalation.[1][2] |
| Preparing Solutions | Chemical splash goggles and face shield | Nitrile or Neoprene gloves | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood.[3] |
| Running Reactions | Chemical splash goggles | Nitrile or Neoprene gloves | Chemical-resistant laboratory coat | Work within a certified chemical fume hood. |
| Handling Waste | Chemical splash goggles and face shield | Nitrile or Neoprene gloves | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood. |
| Cleaning Spills | Chemical splash goggles and face shield | Heavy-duty Nitrile or Neoprene gloves | Chemical-resistant coveralls or apron | Air-purifying respirator with appropriate cartridges may be necessary for large spills. |
Experimental Protocols: Safe Handling and Disposal
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure safety showers and eyewash stations are readily accessible.[4]
2. Personal Protective Equipment (PPE) Donning and Doffing:
-
Follow a strict donning and doffing procedure to prevent contamination.
3. Handling Procedure:
-
Before use, carefully inspect the container for any damage.
-
When weighing the solid, use a spatula and avoid creating dust.[1] Perform this task in a fume hood or a ventilated balance enclosure.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Keep containers tightly closed when not in use.
4. Disposal Plan:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Segregate halogenated organic waste from non-halogenated waste streams.[5]
-
Dispose of waste in clearly labeled, sealed containers.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Emergency Procedures
Spill Response:
| Spill Size | Containment | Cleanup | Decontamination |
| Minor (small amount of solid) | Cover with a dry absorbent material like vermiculite (B1170534) or sand. | Gently sweep the material into a designated hazardous waste container. Avoid raising dust. | Wipe the area with a damp cloth, then decontaminate with soap and water. All cleaning materials must be disposed of as hazardous waste. |
| Major (large amount of solid or any solution spill) | Evacuate the immediate area and alert others. | Do not attempt to clean up a major spill without appropriate training and PPE, including respiratory protection. Contact your institution's Environmental Health and Safety (EHS) department. | Follow the guidance of EHS for decontamination procedures. |
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and productive research environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) before commencing any work.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
